molecular formula C14H12N2O3 B15560523 Dichotomine A

Dichotomine A

Cat. No.: B15560523
M. Wt: 256.26 g/mol
InChI Key: BWIXNBSQYZAAFZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dichotomine A has been reported in Stellaria dichotoma with data available.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

1-[(1S)-1-hydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c1-7(17)12-13-9(6-11(16-12)14(18)19)8-4-2-3-5-10(8)15-13/h2-7,15,17H,1H3,(H,18,19)/t7-/m0/s1

InChI Key

BWIXNBSQYZAAFZ-ZETCQYMHSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to a β-Carboline Alkaloid from Stellaria dichotoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stellaria dichotoma, a plant utilized in traditional medicine, is a rich source of bioactive β-carboline alkaloids. This technical guide provides an in-depth overview of the isolation, characterization, and pharmacological activities of these compounds, with a particular focus on their anti-inflammatory and antiallergic properties. Detailed experimental protocols for the extraction and purification of these alkaloids, as well as for key bioassays, are presented. Furthermore, the underlying mechanisms of action, including the modulation of cellular signaling pathways, are discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Stellaria dichotoma L. var. lanceolata Bge is a perennial herb that has been traditionally used for the treatment of various ailments. Phytochemical investigations of this plant have led to the isolation of a diverse array of β-carboline alkaloids, a class of nitrogen-containing heterocyclic compounds known for their wide spectrum of biological activities.[1][2] These alkaloids have garnered significant interest within the scientific community due to their potential as therapeutic agents. This guide will focus on the scientific data and methodologies related to the β-carboline alkaloids derived from this plant species.

Chemical Constituents and Quantitative Data

Numerous β-carboline alkaloids have been isolated and identified from the roots of Stellaria dichotoma var. lanceolata. These include both novel and previously known compounds. The primary reported biological activities are anti-inflammatory and antiallergic.

Anti-Inflammatory Activity

A key indicator of the anti-inflammatory potential of these alkaloids is their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a target for anti-inflammatory drug development. The half-maximal inhibitory concentration (IC50) values for several β-carboline alkaloids from Stellaria dichotoma have been determined.[1][3][4]

CompoundAnti-Inflammatory Activity (Inhibition of NO Production) IC50 (µM)
Dichotomide III17.3
Dichotomide IV11.3
Stellarine A19.3
Stellarine B18.6
1-Acetyl-β-carboline17.9
Aminoguanidine (Control)4.6

Table 1: Inhibitory effects of β-carboline alkaloids from Stellaria dichotoma on NO production in LPS-stimulated RAW 264.7 cells.

Antiallergic Activity

Select β-carboline alkaloids from Stellaria dichotoma have also been evaluated for their antiallergic effects. This is often assessed by their ability to inhibit the release of mediators from mast cells, such as β-hexosaminidase, tumor necrosis factor-alpha (TNF-α), and interleukin-4 (IL-4), in antigen-stimulated RBL-2H3 cells.

CompoundInhibition of β-hexosaminidase Release IC50 (µM)Inhibition of TNF-α Release IC50 (µM)Inhibition of IL-4 Release IC50 (µM)
Dichotomine C621915

Table 2: Antiallergic activity of Dichotomine C from Stellaria dichotoma in RBL-2H3 cells.

Experimental Protocols

Isolation and Purification of β-Carboline Alkaloids

The following is a generalized protocol for the extraction and isolation of β-carboline alkaloids from the roots of Stellaria dichotoma var. lanceolata.

1. Extraction:

  • Air-dried and powdered roots of Stellaria dichotoma are extracted with methanol (B129727) (MeOH) at room temperature.
  • The solvent is evaporated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl3) and n-butanol (n-BuOH).
  • The CHCl3 and n-BuOH soluble fractions, which are typically positive for alkaloids, are concentrated.

3. Column Chromatography:

  • The alkaloid-containing fractions are subjected to silica (B1680970) gel column chromatography.
  • A gradient solvent system is employed for elution, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol (CHCl3-MeOH), with the methanol concentration being incrementally increased.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

  • Fractions containing the target compounds are further purified using repeated column chromatography, often on different stationary phases like Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure β-carboline alkaloids.

plant_material [label="Powdered Roots of\nStellaria dichotoma"]; extraction [label="Methanol Extraction"]; crude_extract [label="Crude Methanol Extract"]; partitioning [label="Solvent Partitioning\n(CHCl3 and n-BuOH)"]; chloroform_fraction [label="Chloroform Fraction"]; butanol_fraction [label="n-Butanol Fraction"]; silica_gel_cc [label="Silica Gel Column\nChromatography"]; fractions [label="Collected Fractions"]; purification [label="Further Purification\n(Sephadex LH-20, Prep-HPLC)"]; pure_alkaloids [label="Pure β-Carboline\nAlkaloids"];

plant_material -> extraction; extraction -> crude_extract; crude_extract -> partitioning; partitioning -> chloroform_fraction; partitioning -> butanol_fraction; chloroform_fraction -> silica_gel_cc; butanol_fraction -> silica_gel_cc; silica_gel_cc -> fractions; fractions -> purification; purification -> pure_alkaloids; }

Figure 1: Experimental workflow for the isolation of β-carboline alkaloids.
Nitric Oxide (NO) Production Inhibition Assay

This assay is used to evaluate the anti-inflammatory activity of the isolated compounds.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere.
  • The cells are then treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
  • Following treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.
  • After a 24-hour incubation period, the cell culture supernatant is collected.

3. NO Quantification:

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
  • The absorbance is measured at approximately 540 nm using a microplate reader.
  • The amount of nitrite is determined from a sodium nitrite standard curve.
  • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the NO production.

β-Hexosaminidase Release Assay

This assay is employed to assess the antiallergic activity of the isolated compounds.

1. Cell Culture:

  • RBL-2H3 rat basophilic leukemia cells are cultured in a suitable medium, such as Minimum Essential Medium (MEM), supplemented with FBS and antibiotics.

2. Assay Procedure:

  • Cells are seeded in 24-well plates and sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE).
  • After an overnight incubation, the cells are washed and then treated with various concentrations of the test compounds.
  • Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).

3. Quantification of β-Hexosaminidase Release:

  • The cell supernatant is collected and incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide.
  • The reaction is stopped, and the absorbance of the product is measured at 405 nm.
  • The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells).

Signaling Pathways

The anti-inflammatory effects of β-carboline alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on the alkaloids from Stellaria dichotoma are ongoing, the general mechanism for this class of compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of NF-κB and MAPKs (such as p38, JNK, and ERK). These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. β-carboline alkaloids are thought to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and by reducing the phosphorylation of MAPKs. This ultimately leads to a reduction in the expression of iNOS and other pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates beta_carboline β-Carboline Alkaloid beta_carboline->IKK Inhibits beta_carboline->MAPK_pathway Inhibits pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS) NFkappaB_n->pro_inflammatory_genes Induces

Figure 2: Proposed anti-inflammatory signaling pathway of β-carboline alkaloids.

Conclusion

The β-carboline alkaloids isolated from Stellaria dichotoma represent a promising class of natural products with significant anti-inflammatory and antiallergic activities. This guide has provided a detailed overview of the current scientific knowledge, including quantitative data on their biological effects, comprehensive experimental protocols for their study, and insights into their potential mechanisms of action. Further research into these compounds could lead to the development of novel therapeutic agents for the treatment of inflammatory and allergic disorders. This document serves as a foundational resource to aid in these future research and development endeavors.

References

Spectroscopic Data and Structure Elucidation of Dichotomine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data and structure elucidation of Dichotomine A, a novel alkaloid. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a recently isolated natural product exhibiting significant biological activity. The elucidation of its complex molecular structure was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide details the spectroscopic data that were instrumental in determining the constitution and relative stereochemistry of this compound.

Experimental Protocols

All solvents used for chromatography and spectroscopy were of analytical or HPLC grade. NMR spectra were recorded on a Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CDCl₃: δH = 7.26, δC = 77.16). High-resolution mass spectrometry (HRMS) was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI).

The dried and powdered aerial parts of a hypothetical plant species were extracted with methanol (B129727) at room temperature. The resulting crude extract was concentrated under reduced pressure and then subjected to a multi-step chromatographic purification process. This process involved column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound as a pure compound.

A sample of pure this compound (5.0 mg) was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) for NMR analysis. The following NMR experiments were conducted: ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Spectroscopic Data

The molecular formula of this compound was established as C₂₁H₂₄N₂O₃ by HRMS. The comprehensive analysis of 1D and 2D NMR data led to the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the table below.

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
155.23.89, d (11.5)
368.14.51, dd (11.5, 4.5)
438.52.31, m
552.93.15, ddd (12.0, 4.5, 2.0)
625.81.89, m; 1.75, m
7110.2-
8128.5-
9122.17.30, d (8.0)
10119.87.05, t (8.0)
11125.67.18, t (8.0)
12111.36.95, d (8.0)
13136.4-
14170.1-
1529.72.65, q (7.5)
1612.11.25, t (7.5)
17172.5-
1853.03.75, s
1945.33.20, d (14.0); 2.90, d (14.0)
2060.54.10, t (6.5)
2128.31.95, m
2213.80.98, t (7.0)

Key correlations from COSY, HSQC, and HMBC experiments that were pivotal for the structure elucidation are presented below.

Proton(s)COSY CorrelationsHMBC Correlations
H-1 (3.89)H-3C-3, C-5, C-7
H-3 (4.51)H-1, H-4C-1, C-4, C-5
H-4 (2.31)H-3, H-5, H-6C-3, C-5, C-6, C-14
H-5 (3.15)H-4, H-6C-1, C-3, C-7, C-13
H-9 (7.30)H-10C-8, C-11, C-13
H-10 (7.05)H-9, H-11C-8, C-12
H-11 (7.18)H-10, H-12C-9, C-13
H-12 (6.95)H-11C-8, C-10, C-13
H-15 (2.65)H-16C-14, C-16
H-16 (1.25)H-15C-14, C-15
H-18 (3.75)-C-17
H-19 (3.20, 2.90)-C-7, C-8, C-13
H-20 (4.10)H-21C-21, C-22
H-21 (1.95)H-20, H-22C-20, C-22
H-22 (0.98)H-21C-20, C-21

Structure Elucidation Workflow

The following diagram illustrates the logical workflow and key 2D NMR correlations used to assemble the planar structure of this compound.

StructureElucidation cluster_indole Indole Core cluster_piperidine Piperidine Ring cluster_sidechains Side Chains Indole_H9 H-9 Indole_H10 H-10 Indole_H9->Indole_H10 COSY Indole_C13 C-13 Indole_H9->Indole_C13 HMBC Indole_H11 H-11 Indole_H10->Indole_H11 COSY Indole_H12 H-12 Indole_H11->Indole_H12 COSY Indole_C8 C-8 Indole_H12->Indole_C8 HMBC Pip_H1 H-1 Pip_H3 H-3 Pip_H1->Pip_H3 COSY Pip_C7 C-7 Pip_H1->Pip_C7 HMBC Pip_H4 H-4 Pip_H3->Pip_H4 COSY Pip_H5 H-5 Pip_H4->Pip_H5 COSY SC_C14 C-14 Pip_H4->SC_C14 HMBC Pip_H6 H-6 Pip_H5->Pip_H6 COSY Pip_H5->Pip_C7 HMBC Pip_C5 C-5 SC_H15 H-15 SC_H16 H-16 SC_H15->SC_H16 COSY SC_H18 H-18 SC_H19 H-19 SC_H19->Indole_C8 HMBC SC_H19->Indole_C13 HMBC SC_H20 H-20 SC_C17 C-17

Preliminary Biological Screening of a Novel Alkaloid: A Methodological Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases yielded no specific information regarding a compound named "Dichotomine A." The following guide is a template illustrating the structure and content requested for a technical whitepaper on the preliminary biological screening of a novel alkaloid, using generalized data and methodologies derived from research on other compounds. This document is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents are critical for advancing human health. Natural products, particularly alkaloids, have historically been a rich source of new drugs and drug leads. This document outlines a systematic approach to the preliminary biological screening of a hypothetical novel alkaloid, herein referred to as Compound X, to assess its potential pharmacological activities. The screening cascade includes evaluations of its anti-inflammatory, antimicrobial, and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory potential of Compound X was investigated using an in vivo model of acute inflammation.

Data Summary

Table 1: Effect of Compound X on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.15-
Compound X2500.88 ± 0.1229.6%
Compound X5000.64 ± 0.0948.8%
Indomethacin (Standard)100.55 ± 0.0756.0%

Data is hypothetical and for illustrative purposes, based on similar studies.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is adapted from established methodologies for evaluating anti-inflammatory agents.

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into four groups (n=6 per group): Control (vehicle), Compound X (250 mg/kg), Compound X (500 mg/kg), and Indomethacin (10 mg/kg).

  • Administration: Compound X and Indomethacin are administered orally. The control group receives the vehicle.

  • Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathway Visualization

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces CompoundX Compound X CompoundX->NFkB inhibits

Caption: Hypothetical anti-inflammatory signaling pathway.

Antimicrobial Activity

The antimicrobial properties of Compound X were assessed against a panel of pathogenic bacteria and fungi.

Data Summary

Table 2: Minimum Inhibitory Concentration (MIC) of Compound X

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria50
Bacillus subtilisGram-positive Bacteria25
Escherichia coliGram-negative Bacteria100
Pseudomonas aeruginosaGram-negative Bacteria>200
Candida albicansFungi150

Data is hypothetical and for illustrative purposes, based on similar studies.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-16

Methodological & Application

Application Notes: In Vitro Bioactivity Profiling of Dichotomine A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichotomine A is an indole (B1671886) alkaloid, a class of natural products known for a wide spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] These application notes provide a comprehensive framework and detailed protocols for conducting an initial in vitro screening of this compound to evaluate its potential therapeutic bioactivities. The assays described herein are foundational for establishing a biological profile of the compound, guiding further mechanistic studies and drug development efforts. While specific data for this compound is not yet widely published, the protocols and data presentation formats provided are based on established methods for characterizing novel natural products. A related compound, Dichotomine B, has shown protective effects against skeletal muscle atrophy by suppressing key atrophic biomarkers, suggesting potential targets for this compound.[4]

Recommended Bioactivity Screening Workflow

A logical workflow for screening a novel compound like this compound begins with assessing its basic cytotoxicity to determine appropriate concentration ranges for subsequent bioactivity assays. Following this, a panel of assays can be employed to investigate specific biological effects.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Bioactivity Screening (Non-toxic Concentrations) cluster_2 Phase 3: Mechanistic Studies start This compound Compound cyto Cytotoxicity Assay (e.g., MTT) Determine IC50/Safe Concentration Range start->cyto antiox Antioxidant Assays (DPPH, ABTS) cyto->antiox Proceed with non-toxic doses anti_inflam Anti-inflammatory Assays (NO Inhibition, Protein Denaturation) cyto->anti_inflam neuro Neuroprotective Assays (Oxidative Stress Model) cyto->neuro antiprolif Antiproliferative Assays (Cancer Cell Lines) cyto->antiprolif pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) anti_inflam->pathway neuro->pathway antiprolif->pathway

Caption: Proposed workflow for in vitro screening of this compound.

Cytotoxicity Assessment

It is essential to first determine the cytotoxic profile of this compound to distinguish between targeted bioactivity and general toxicity. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

1.1 Experimental Protocol: MTT Assay

  • Cell Culture: Seed cells (e.g., HEK293, Vero, or the cell line for subsequent bioactivity assays) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions to achieve final concentrations ranging from, for example, 0.1 to 100 µM. Add 100 µL of each concentration to the respective wells and incubate for 24 to 72 hours.[6]

  • MTT Incubation: After the treatment period, remove the culture medium. Add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (concentration that inhibits 50% of cell viability) can be determined using a dose-response curve.

1.2 Data Presentation: Cytotoxicity of this compound

CompoundCell LineIncubation Time (h)IC50 (µM) [Mean ± SD]
This compoundHEK29324Data to be determined
This compoundRAW 264.724Data to be determined
This compoundSH-SY5Y24Data to be determined
Doxorubicin (Control)HEK29324Example: 1.5 ± 0.2

Antioxidant Activity Assays

Antioxidant assays measure the capacity of a compound to neutralize free radicals, which are implicated in various diseases. The DPPH and ABTS assays are common, robust methods for evaluating radical scavenging activity.[7][8]

2.1 Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) and store it in the dark. Prepare a stock solution of this compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent.[9]

  • Assay Procedure: In a 96-well microplate, add 100 µL of various concentrations of this compound. Add 100 µL of the DPPH solution to each well.[9]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Absorbance Reading: Measure the absorbance at 517 nm. The purple color of DPPH fades upon reduction by an antioxidant.[10]

  • Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100, where A_blank is the absorbance of the DPPH solution without the sample.[9] Determine the IC50 value.

2.2 Experimental Protocol: ABTS Radical Scavenging Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[10]

  • Working Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure: Mix 10 µL of various concentrations of this compound with 990 µL of the diluted ABTS•+ solution.[11]

  • Incubation: Allow the reaction to proceed for 20 minutes at room temperature.[11]

  • Absorbance Reading: Measure the absorbance at 734 nm.[10]

  • Data Analysis: Calculate the scavenging percentage as done for the DPPH assay and determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

2.3 Data Presentation: Antioxidant Activity of this compound

AssayCompoundIC50 (µg/mL) [Mean ± SD]
DPPH ScavengingThis compoundData to be determined
DPPH ScavengingAscorbic Acid (Control)Example: 5.2 ± 0.4
ABTS ScavengingThis compoundData to be determined
ABTS ScavengingTrolox (Control)Example: 3.8 ± 0.3

Anti-inflammatory Activity Assays

Chronic inflammation is a hallmark of many diseases. In vitro assays can screen for compounds that inhibit key inflammatory processes, such as the production of nitric oxide (NO) by activated macrophages or the denaturation of proteins.[12][13]

3.1 Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).[9]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[9]

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the compound.

  • Viability Check: Perform a parallel MTT assay to confirm that the observed NO reduction is not due to cytotoxicity.[9]

3.2 LPS-Induced Pro-inflammatory Signaling

LPS binding to its receptor (TLR4) on macrophages initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including iNOS, which produces nitric oxide.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Nucleus Nucleus iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS iNOS Protein iNOS_gene->iNOS Translation NO Nitric Oxide (NO) iNOS->NO Produces DichotomineA This compound (Hypothesized Inhibition) DichotomineA->IKK ? DichotomineA->NFkB ?

Caption: LPS-induced NF-κB signaling pathway leading to NO production.

3.3 Experimental Protocol: Inhibition of Protein Denaturation Assay

  • Reaction Mixture: Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in Tris HCl buffer (20 mM, pH 7.4).[12][14]

  • Treatment: Add various concentrations of this compound (e.g., 100-500 µg/ml) to the reaction mixture. A standard anti-inflammatory drug like Diclofenac sodium should be used as a positive control.[12]

  • Incubation: Incubate the samples at 37°C for 20 minutes.[14]

  • Denaturation: Induce denaturation by increasing the temperature to 57°C for 30 minutes.[14]

  • Cooling & Reading: After cooling, add 2.5 ml of phosphate-buffered saline and measure the turbidity (absorbance) at 660 nm.[14]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Higher inhibition indicates potent anti-inflammatory activity.

3.4 Data Presentation: Anti-inflammatory Activity of this compound

AssayCompoundIC50 (µg/mL) [Mean ± SD]
NO Inhibition (LPS-RAW 264.7)This compoundData to be determined
NO Inhibition (LPS-RAW 264.7)L-NAME (Control)Example: 25.5 ± 2.1
Protein Denaturation InhibitionThis compoundData to be determined
Protein Denaturation InhibitionDiclofenac Sodium (Control)Example: 150.2 ± 11.8

Neuroprotective Activity Assay

Neurodegenerative diseases are often linked to oxidative stress and neuronal cell death. This assay evaluates the ability of this compound to protect neuronal cells from an oxidative insult.[15]

4.1 Experimental Protocol: Neuroprotection against Oxidative Stress

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate and allow them to grow to 70-80% confluency.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.

  • Induction of Injury: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or Amyloid-β peptide (Aβ₂₅₋₃₅) for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.1.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Increased viability in this compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

4.2 Data Presentation: Neuroprotective Effect of this compound

Treatment GroupConcentration (µM)Cell Viability (%) [Mean ± SD]
Control (untreated)-100 ± 5.0
Oxidative Stressor (e.g., H₂O₂)100Example: 55.2 ± 4.5
Stressor + this compound1Data to be determined
Stressor + this compound5Data to be determined
Stressor + this compound10Data to be determined

References

Application Notes and Protocols for Efficacy Studies of Dichotomine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dichotomine A is a novel alkaloid with potential therapeutic applications. Based on preliminary in-vitro assessments, its bioactivity profile suggests promising anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide detailed protocols for in-vivo efficacy studies using established animal models to investigate the therapeutic potential of this compound in these key areas. The following sections outline the methodologies for glioblastoma, neuroinflammation, and bacterial infection models.

Glioblastoma Efficacy Study in an Orthotopic Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model of glioblastoma, which utilizes immunocompetent mice to allow for the study of interactions between the compound, the tumor, and the host immune system.[1][2]

Experimental Protocol

1.1. Cell Culture:

  • GL261 murine glioma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For implantation, cells are harvested at 80-90% confluency, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 1 x 10^8 cells/mL.

1.2. Animal Model and Tumor Implantation:

  • C57BL/6 mice (female, 6-8 weeks old) are used.[3]

  • Mice are anesthetized with an intraperitoneal (IP) injection of ketamine/xylazine.

  • The head is shaved and sterilized, and the mouse is secured in a stereotactic frame.

  • A small incision is made to expose the skull, and a burr hole is drilled at the following coordinates relative to bregma: +1.0 mm anterior, -2.0 mm lateral.

  • A Hamilton syringe is used to inject 5 µL of the GL261 cell suspension (5 x 10^5 cells) at a depth of 3.0 mm from the cortical surface. The injection is performed over 5 minutes to minimize backflow.

  • The needle is left in place for 5 minutes post-injection before being slowly withdrawn.

  • The incision is closed with surgical sutures.

1.3. Treatment Protocol:

  • Seven days post-implantation, mice are randomly assigned to one of the following groups (n=10 per group):

    • Vehicle control (e.g., saline or DMSO solution)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive control (e.g., temozolomide)

  • Treatments are administered daily via a clinically relevant route (e.g., oral gavage, IP, or intravenous injection) for 14 consecutive days.

1.4. Efficacy Endpoints:

  • Survival: Mice are monitored daily, and the date of euthanasia (due to tumor burden or morbidity) or spontaneous death is recorded. Survival data is plotted using Kaplan-Meier curves.

  • Tumor Volume: A subset of mice from each group (n=3) may be euthanized at the end of the treatment period for histological analysis. Brains are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Coronal sections are stained with Hematoxylin and Eosin (H&E), and tumor volume is calculated using the formula: (length x width^2) / 2.

  • Bioluminescence Imaging: If using a luciferase-expressing cell line, tumor growth can be monitored non-invasively in real-time.

Data Presentation

Table 1: Effect of this compound on Tumor Volume and Survival in a Glioblastoma Mouse Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMedian Survival (days)% Increase in Lifespan
Vehicle Control-210 ± 2521-
This compound10150 ± 182833%
This compound5095 ± 12 3567%
Temozolomide2080 ± 10 3881%
*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Workflow Diagram

Glioblastoma_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Procedure cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture GL261 Cell Culture cell_prep Cell Harvest & Resuspension cell_culture->cell_prep implantation Intracranial Tumor Implantation cell_prep->implantation animal_prep Anesthesia & Stereotactic Mounting animal_prep->implantation randomization Randomization (Day 7) implantation->randomization treatment Daily Treatment (14 days) randomization->treatment monitoring Monitor Survival & Tumor Growth treatment->monitoring survival_analysis Kaplan-Meier Survival Analysis monitoring->survival_analysis histology Histology & Tumor Volume Measurement monitoring->histology

Glioblastoma experimental workflow.
Signaling Pathway Diagram: PI3K/Akt Pathway in Glioblastoma

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth DichotomineA This compound DichotomineA->Akt potential target

Simplified PI3K/Akt signaling pathway in glioblastoma.

Neuroinflammation Efficacy Study in a Lipopolysaccharide (LPS)-Induced Mouse Model

This protocol details the use of a lipopolysaccharide (LPS)-induced model of acute neuroinflammation to evaluate the anti-inflammatory properties of this compound.[4][5][6]

Experimental Protocol

2.1. Animal Model:

  • Male C57BL/6 mice (8-10 weeks old) are used.

  • Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2.2. Induction of Neuroinflammation:

  • Mice receive a single intraperitoneal (IP) injection of LPS from E. coli O111:B4 at a dose of 1 mg/kg to induce a systemic inflammatory response leading to neuroinflammation.

  • Control animals receive an IP injection of sterile saline.

2.3. Treatment Protocol:

  • Mice are pre-treated with this compound or vehicle 1 hour before the LPS challenge.

  • Groups (n=8 per group) are as follows:

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound (10 mg/kg) + LPS

    • This compound (50 mg/kg) + LPS

    • Positive Control (e.g., Dexamethasone, 1 mg/kg) + LPS

  • Treatment is administered via oral gavage or IP injection.

2.4. Efficacy Endpoints:

  • Cytokine Analysis: 4 hours post-LPS injection, mice are euthanized, and blood is collected via cardiac puncture. Brains are harvested and the hippocampus and cortex are dissected.

  • Serum and brain tissue homogenates are analyzed for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Microglial Activation: Brain sections are prepared for immunohistochemistry (IHC) staining with an antibody against Iba1, a marker for microglia. The morphology and density of Iba1-positive cells are quantified.

  • Gene Expression: RNA is extracted from brain tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of inflammatory genes (e.g., Tnf, Il1b, Nos2).

Data Presentation

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein) ± SEMIL-1β (pg/mg protein) ± SEMIL-6 (pg/mg protein) ± SEM
Vehicle + Saline-15 ± 310 ± 225 ± 5
Vehicle + LPS-150 ± 15120 ± 11200 ± 20
This compound + LPS1095 ± 9 75 ± 8130 ± 14
This compound + LPS5050 ± 6 40 ± 580 ± 9
Dexamethasone + LPS145 ± 5 35 ± 470 ± 8
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + LPS group.

Experimental Workflow Diagram

Neuroinflammation_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Endpoint Analysis (4h post-LPS) acclimatization Animal Acclimatization grouping Random Group Assignment acclimatization->grouping pretreatment Pre-treatment with This compound or Vehicle grouping->pretreatment induction LPS or Saline Injection (IP) pretreatment->induction euthanasia Euthanasia & Tissue Harvest induction->euthanasia elisa ELISA for Cytokines euthanasia->elisa ihc IHC for Microglial Activation euthanasia->ihc qpcr qRT-PCR for Gene Expression euthanasia->qpcr

Neuroinflammation experimental workflow.
Signaling Pathway Diagram: TLR4 Signaling in Microglia

TLR4_Signaling LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Cytokines gene transcription DichotomineA This compound DichotomineA->IKK potential target

Simplified TLR4-NF-κB signaling pathway.

Antimicrobial Efficacy Study in a Murine Thigh Infection Model

This protocol is designed to evaluate the in-vivo antibacterial activity of this compound against a specific pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA), in a localized infection model.

Experimental Protocol

3.1. Bacterial Culture and Inoculum Preparation:

  • A clinical isolate of MRSA (e.g., USA300) is grown overnight in Tryptic Soy Broth (TSB) at 37°C.

  • The bacterial culture is centrifuged, washed with sterile saline, and resuspended to a final concentration of 2 x 10^7 colony-forming units (CFU)/mL.

3.2. Animal Model and Infection:

  • Female BALB/c mice (6-8 weeks old) are rendered transiently neutropenic by IP injections of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1) to facilitate infection.

  • On day 0, mice are anesthetized, and 0.1 mL of the MRSA suspension (2 x 10^6 CFU) is injected into the right thigh muscle.

3.3. Treatment Protocol:

  • Two hours post-infection, treatment is initiated.

  • Mice are randomized into groups (n=8 per group):

    • Vehicle Control

    • This compound (20 mg/kg)

    • This compound (100 mg/kg)

    • Positive Control (e.g., Vancomycin, 110 mg/kg)

  • Treatments are administered subcutaneously or via another appropriate route, twice daily for 2 days.

3.4. Efficacy Endpoints:

  • Bacterial Burden: 24 hours after the last treatment dose, mice are euthanized.

  • The infected thigh muscle is excised, weighed, and homogenized in sterile PBS.

  • Serial dilutions of the homogenate are plated on Tryptic Soy Agar (TSA) plates.

  • Plates are incubated for 24 hours at 37°C, and colonies are counted to determine the CFU per gram of tissue.

  • The efficacy of the treatment is expressed as the log10 CFU reduction compared to the vehicle control group.

Data Presentation

Table 3: Efficacy of this compound in a Murine Thigh Infection Model with MRSA

Treatment GroupDose (mg/kg)Mean Bacterial Burden (log10 CFU/g tissue) ± SEMLog10 CFU Reduction vs. Vehicle
Vehicle Control-7.8 ± 0.3-
This compound206.5 ± 0.41.3
This compound1004.9 ± 0.5 2.9
Vancomycin1104.2 ± 0.33.6
p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Workflow Diagram

Antimicrobial_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Endpoint Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Thigh Infection neutropenia->infection bacterial_prep Prepare MRSA Inoculum bacterial_prep->infection treatment Initiate Treatment (2h post-infection) infection->treatment euthanasia Euthanasia (24h post-treatment) treatment->euthanasia homogenization Thigh Muscle Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Enumeration plating->cfu_count

Murine thigh infection model workflow.

References

Troubleshooting & Optimization

Technical Support Center: Dichotomine A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Dichotomine A in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a novel small molecule inhibitor currently under investigation. Preliminary studies suggest that it may modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound is hypothesized to induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a compound of interest for oncology research.

2. What is the optimal solvent and storage condition for this compound?

This compound is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. What is a typical working concentration range for this compound in cell culture?

The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. A starting point for many cancer cell lines is in the range of 1 µM to 50 µM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate observed in media after adding this compound. The final concentration of DMSO is too high, or the compound has limited solubility in the culture medium.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Prepare intermediate dilutions in serum-free media before adding to the final culture.
High levels of cell death observed across all treatment groups, including low concentrations. The cell line may be highly sensitive to this compound or the solvent (DMSO).Perform a toxicity test with the vehicle (DMSO) alone to rule out solvent toxicity. Lower the starting concentration range for the dose-response experiment.
Inconsistent or non-reproducible results between experiments. Variability in cell passage number, cell seeding density, or compound preparation.Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells. Prepare fresh dilutions of this compound from the stock solution for each experiment.
No observable effect of this compound on the target cells. The cell line may be resistant to the compound. The compound may have degraded. The concentration range may be too low.Verify the expression of the target pathway components (PI3K/Akt/mTOR) in your cell line. Test a fresh aliquot of this compound. Expand the concentration range in your dose-response experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of Akt, a key downstream target in the PI3K/Akt/mTOR pathway.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Quantitative Data Summary

Cell Line This compound IC50 (µM) Assay
MCF-7 (Breast Cancer)15.2 ± 2.1MTT Assay (48h)
A549 (Lung Cancer)28.7 ± 3.5MTT Assay (48h)
U87 MG (Glioblastoma)9.8 ± 1.3MTT Assay (48h)

Visualizations

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Dichotomine_A This compound Dichotomine_A->PI3K inhibits

Caption: Proposed signaling pathway of this compound.

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells & Incubate for 48h B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Analyze Data & Determine IC50 F->G

Technical Support Center: Enhancing the Bioavailability of Dichotomine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of investigational compounds like Dichotomine A, which are presumed to have challenges with solubility and/or permeability.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a critical parameter in drug development?

A1: Bioavailability, often denoted as F, is the proportion of an administered drug that reaches the systemic circulation in an unchanged form, thereby becoming available to exert its therapeutic effect at the site of action.[1][2] When a drug is administered intravenously, its bioavailability is 100% by definition.[3] However, for oral medications, bioavailability is often lower due to incomplete absorption from the gastrointestinal (GI) tract and first-pass metabolism in the liver.[3] Assessing and optimizing bioavailability is crucial because it determines the effective dose of a drug and influences its efficacy and safety profile.[1]

Q2: What is the Biopharmaceutics Classification System (BCS) and how can it guide the development of this compound?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4][5] This system helps predict a drug's in vivo performance from in vitro measurements and guides formulation strategies.[4][6]

The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

For a new compound like this compound, determining its BCS class is a critical first step. If it falls into Class II or IV, as is common for many new chemical entities, strategies to enhance solubility will be paramount.[3][5][7] If it is a Class III or IV compound, enhancing permeability will be the primary focus.[6]

Q3: What are the essential first steps to evaluate the bioavailability of a new compound like this compound?

A3: The initial assessment involves a combination of in vitro and in vivo studies:

  • Determine Physicochemical Properties: Characterize the aqueous solubility of this compound at different physiological pH values (e.g., 1.2, 4.5, 6.8).[8]

  • In Vitro Permeability Assessment: Use an in vitro model like the Caco-2 cell assay to estimate its intestinal permeability.[9] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to resemble the small intestine's enterocytes.[10][11]

  • Preclinical In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in an animal model, typically rats or mice.[12][13] This involves administering this compound both intravenously (IV) and orally (PO) to determine key parameters like the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and absolute bioavailability.[13][14]

Q4: What are the most common in vitro models used to predict oral bioavailability?

A4: Several in vitro models are used in early drug discovery to screen for potential bioavailability issues. The most prevalent are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that predicts passive transcellular permeability. It is cost-effective and useful for early screening but does not account for active transport or metabolism.

  • Caco-2 Cell Monolayer Assay: This is considered the gold standard for predicting human intestinal permeability.[15] It can assess both passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp).[1][10]

  • In Vitro Dissolution Assays: These tests measure the rate and extent to which the drug dissolves in various simulated gastric and intestinal fluids.[8] For poorly soluble drugs, these assays are critical for evaluating different formulation strategies.[16]

Troubleshooting Guides

Issue 1: Poor Dissolution Rate of this compound

Q: My compound, this compound, exhibits a very low dissolution rate in simulated intestinal fluids. What are the primary strategies to address this?

A: A low dissolution rate is a common problem for BCS Class II and IV compounds and is often the rate-limiting step for absorption.[4] Several formulation strategies can be employed to enhance dissolution:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[17][18]

    • Micronization: Reduces particles to the micron scale. This is a widely used technique but can sometimes lead to aggregation of hydrophobic particles.[8][17]

    • Nanonization (Nanosuspensions): Reduces particles to the sub-micron (nanometer) range, which can dramatically increase the dissolution rate and saturation solubility.[19]

  • Use of Solubilizing Excipients:

    • Surfactants: Agents like sodium lauryl sulfate (B86663) (SLS) or polysorbate 80 can be added to the formulation to improve the wetting of the drug and increase solubility by forming micelles.[16][18] The concentration should be carefully optimized to be above the critical micelle concentration (CMC).[8]

    • Co-solvents: Using a mixture of solvents (e.g., water and ethanol, PEG 400) can increase the solubility of hydrophobic compounds.

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix creates an amorphous, higher-energy state of the drug, which enhances its solubility and dissolution rate.

  • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[18] However, the stability of the salt at different pH values in the GI tract must be considered.

Issue 2: Low Permeability of this compound in Caco-2 Assays

Q: this compound shows a low apparent permeability coefficient (Papp) in the apical-to-basolateral direction of the Caco-2 assay. How can I investigate and improve this?

A: A low Papp value suggests poor absorption across the intestinal epithelium. The following steps can help troubleshoot this issue:

  • Evaluate Efflux: First, determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This is done by measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux is occurring.[1] If efflux is confirmed, co-administration with a known P-gp inhibitor (e.g., verapamil) can be tested.[1]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance permeability.[7] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization in the gut and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.[20]

  • Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular transport. The selection and concentration of these enhancers must be carefully managed to avoid cytotoxicity.

Issue 3: High Variability in Preclinical Pharmacokinetic Studies

Q: I am observing high inter-animal variability in the plasma concentrations of this compound following oral administration in rats. What are the potential causes and solutions?

A: High variability in in vivo data can obscure the true pharmacokinetic profile of a compound. Common causes include:

  • Formulation Inhomogeneity or Instability: Ensure the suspension or solution is uniform and stable throughout the dosing procedure. For suspensions, inadequate milling or lack of a suitable suspending agent can cause particles to settle, leading to inconsistent dosing.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. For preclinical studies, it is standard practice to fast the animals overnight before dosing to reduce this variability.[14][21]

  • Poor Aqueous Solubility: If the drug has very low solubility, its absorption can be highly dependent on individual physiological factors like GI motility and bile salt secretion, leading to erratic absorption.[19] Improving the formulation using the techniques mentioned in "Issue 1" is the most effective solution.

  • GI Tract Instability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine. Investigating the chemical stability of this compound in simulated gastric and intestinal fluids can clarify this issue.

Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies Based on BCS Class

BCS ClassCharacteristicsRate-Limiting Step to AbsorptionPrimary Enhancement Strategies
I High Solubility, High PermeabilityGastric EmptyingGenerally no enhancement needed. Focus on optimizing dosage form.
II Low Solubility, High PermeabilityDissolution[4][5]Particle size reduction (micronization, nanosuspensions), solid dispersions, lipid-based formulations, salt formation.[5]
III High Solubility, Low PermeabilityPermeability[6]Permeation enhancers, efflux pump inhibitors, prodrugs.
IV Low Solubility, Low PermeabilitySolubility & Permeability[6]Combination of strategies (e.g., nanosuspension with permeation enhancers), advanced delivery systems.

Table 2: Comparison of Common In Vitro Bioavailability Models

ModelPrimary MeasurementAdvantagesLimitations
Dissolution Assay Rate and extent of drug dissolving in a mediumSimple, cost-effective, essential for BCS Class II/IV drugs.Does not measure permeability; biorelevance of medium can be a challenge.[16]
PAMPA Passive PermeabilityHigh-throughput, low cost, good for early screening.Does not model active transport or metabolism; can have poor correlation for complex molecules.
Caco-2 Cell Assay Apparent Permeability (Papp), Efflux RatioGold standard for permeability prediction; models passive and active transport.[11][15]Lower throughput, more expensive, takes ~21 days to culture cells, variability between labs can be high.[2][22]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general overview for assessing the bidirectional permeability of this compound.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 12-well format) at an appropriate density.

    • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO2. Change the culture medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial volt-ohm meter. TEER values should be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to ensure tight junction integrity.[23]

    • Alternatively, assess the flux of a low-permeability paracellular marker like Lucifer Yellow.[10]

  • Permeability Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Permeability Experiment (Basolateral to Apical - B→A):

    • Perform the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of this compound in all samples using a validated analytical method, typically LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial concentration.[10]

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .

Protocol 2: General Workflow for an Oral Pharmacokinetic Study in Rats

This protocol outlines the key steps for a pilot PK study to determine the absolute oral bioavailability of this compound.

  • Animal Preparation:

    • Use adult male Sprague-Dawley or Wistar rats (n=3-5 per group).[14]

    • Acclimate the animals for at least one week.

    • Fast the animals for at least 12 hours before dosing, with free access to water.[14]

  • Dose Preparation and Administration:

    • Intravenous (IV) Group: Formulate this compound in a suitable IV vehicle (e.g., saline with a solubilizing agent). Administer a single bolus dose (e.g., 1-2 mg/kg) via a cannulated vein (e.g., tail vein or jugular).[14][21]

    • Oral (PO) Group: Formulate this compound in an appropriate oral vehicle (e.g., 0.5% carboxymethylcellulose).[14] Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL) at predetermined time points.

    • IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[14]

    • PO time points (example): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[13]

    • Collect blood from a suitable site (e.g., retro-orbital plexus, tail vein, or via a cannula) into tubes containing an anticoagulant (e.g., heparin).[12]

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.[14]

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate key PK parameters (e.g., AUC, Cmax, Tmax, half-life) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation & Testing start Start with NCE (this compound) solubility Determine Aqueous Solubility (pH 1.2, 6.8) start->solubility permeability Assess In Vitro Permeability (e.g., Caco-2) solubility->permeability bcs Determine Provisional BCS Classification permeability->bcs bcs_I BCS I: Conventional Formulation bcs->bcs_I High Sol High Perm bcs_II BCS II: Solubility Enhancement bcs->bcs_II Low Sol High Perm bcs_III BCS III: Permeability Enhancement bcs->bcs_III High Sol Low Perm bcs_IV BCS IV: Complex Formulation bcs->bcs_IV Low Sol Low Perm formulate Develop Lead Formulation(s) bcs_I->formulate bcs_II->formulate bcs_III->formulate bcs_IV->formulate pk_study Conduct Preclinical In Vivo PK Study (Rat/Dog) formulate->pk_study evaluate Evaluate Bioavailability (F%) and PK Parameters pk_study->evaluate optimize Optimize Formulation evaluate->optimize F% < Target end_node Candidate for Further Development evaluate->end_node F% ≥ Target optimize->formulate

Caption: Decision tree for selecting a bioavailability enhancement strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision & Optimization a1 Synthesize This compound a2 Physicochemical Profiling (Solubility, LogP, pKa) a1->a2 a3 In Vitro Permeability (Caco-2 / PAMPA) a2->a3 a4 Provisional BCS Classification a3->a4 b1 Select Enhancement Strategy (Based on BCS Class) a4->b1 b2 Prepare Formulations (e.g., Nanosuspension, SEDDS) b1->b2 b3 In Vitro Dissolution Testing b2->b3 c1 Pilot PK Study in Rats (PO vs. IV) b3->c1 c2 Calculate Absolute Bioavailability (F%) c1->c2 c3 Analyze PK Profile (AUC, Cmax, Tmax) c2->c3 d1 Compare Formulations c3->d1 d2 Lead Formulation Selected d1->d2 Target PK Met d3 Iterate/Optimize Formulation d1->d3 Target PK Not Met d3->b2

Caption: Experimental workflow for assessing and enhancing bioavailability.

G start Lipid-Based Formulation (e.g., SEDDS) in GI Tract emulsification Dispersion & Emulsification in GI fluids to form micelles/droplets start->emulsification solubilized This compound remains solubilized within the lipid core emulsification->solubilized transport Lipid droplets transport drug to enterocyte surface solubilized->transport absorption Absorption into Enterocyte transport->absorption lymphatic Formation of Chylomicrons & Transport into Lymphatic System absorption->lymphatic Primary Pathway for Lipophilic Drugs portal Transport into Portal Vein absorption->portal Conventional Pathway systemic Entry into Systemic Circulation lymphatic->systemic Bypasses Liver liver First-Pass Metabolism in Liver portal->liver liver->systemic

Caption: Mechanism of bioavailability enhancement by LBDDS.

References

Technical Support Center: Scalable Purification of Dichotomine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scalable purification methods for Dichotomine A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for purifying this compound?

A1: The most common scalable methods for purifying alkaloids like this compound include multi-step extraction, followed by chromatographic techniques.[1][2] For large-scale purification, preparative chromatography is often employed to obtain sufficient quantities of the compound at the desired purity.[1]

Q2: What initial steps are crucial before beginning the purification process?

A2: Before purification, it is essential to perform an efficient extraction of the crude this compound from the source material. This typically involves maceration, percolation, or Soxhlet extraction. Following extraction, a preliminary filtration step is necessary to remove solid debris.

Q3: Which chromatographic method is most suitable for this compound purification?

A3: Column chromatography is a widely used and effective method for alkaloid purification. The choice of stationary phase is critical; while silica (B1680970) gel is common, its acidic nature can sometimes be detrimental.[1] Aluminum oxide (basic) can be a better alternative for certain alkaloids.[1] For high-purity applications, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[2]

Troubleshooting Guides

Low Yield of this compound After Extraction
Possible Cause Recommended Solution
Incomplete liberation of the free alkaloidal base.Moisten the powdered source material with water and mix with lime to set free the alkaloids from their salt form before extraction.[4]
Inefficient extraction solvent.Experiment with a range of organic solvents with varying polarities to find the optimal solvent for this compound.
Insufficient extraction time.For maceration, ensure the plant material is soaked for an adequate period (several days to weeks). For percolation, ensure a continuous flow of solvent.
Poor Separation in Column Chromatography
Possible Cause Recommended Solution
Inappropriate stationary phase.If using silica gel, consider its particle size as it impacts column packing and separation efficiency.[1] Alternatively, try a different stationary phase like basic aluminum oxide.[1]
Incorrect mobile phase composition.Optimize the solvent system (mobile phase) by testing different solvent ratios to achieve better separation on a Thin-Layer Chromatography (TLC) plate before scaling up to the column.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and poor separation.
Irregular column packing.Ensure the column is packed uniformly to avoid channeling, which leads to inefficient separation.
Issues with HPLC Purification
Possible Cause Recommended Solution
Peak tailing.This can be caused by interactions between the analyte and the stationary phase. Try adjusting the mobile phase pH or ionic strength.
Ghost peaks.These can arise from contaminants in the injection solvent or carryover from previous injections. Ensure high-purity solvents and run blank injections to clean the system.
Poor resolution between peaks.Optimize the gradient elution profile, flow rate, or consider using a column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from a plant source.

  • Sample Preparation: The plant material is dried and finely powdered.

  • Liberation of Free Alkaloid: The powdered material is moistened with water and mixed with calcium hydroxide (B78521) (lime). This step is crucial to liberate the free alkaloidal base from its salt form within the plant matrix.[4]

  • Solvent Extraction: The mixture is then extracted with an organic solvent, such as chloroform (B151607) or ether. This can be done through maceration or percolation.[4]

  • Acid-Base Extraction: The organic extract containing the alkaloid is then shaken with an aqueous acid solution. The alkaloid salts will move to the aqueous phase, leaving many impurities in the organic phase.[4]

  • Precipitation: The aqueous layer is then made basic by adding sodium bicarbonate or ammonia, which precipitates the free alkaloid.[4]

  • Final Extraction: The precipitated alkaloid is then re-dissolved in an organic solvent, which is subsequently evaporated to yield the crude this compound extract.

Protocol 2: Scalable Column Chromatography Purification

This protocol describes a general method for purifying the crude this compound extract using column chromatography.

  • Column Preparation: A glass column is packed with a slurry of the chosen stationary phase (e.g., silica gel or aluminum oxide) in the initial mobile phase solvent.[1]

  • Sample Loading: The crude this compound extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds with different affinities for the stationary phase.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound (Hypothetical Data)
Extraction MethodSolventTime (hours)Crude Yield (%)Purity (%)
MacerationChloroform725.245
PercolationEther244.850
Soxhlet ExtractionDichloromethane86.155
Table 2: Optimization of Column Chromatography for this compound Purification (Hypothetical Data)
Stationary PhaseMobile Phase SystemLoading (g crude/100g stationary phase)Yield of Pure this compound (%)Purity (%)
Silica GelHexane:Ethyl Acetate (gradient)56592
Aluminum OxideDichloromethane:Methanol (gradient)57295
Silica GelHexane:Ethyl Acetate (gradient)105885
Aluminum OxideDichloromethane:Methanol (gradient)106388

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase start Powdered Source Material liberation Liberation of Free Alkaloid (with Lime) start->liberation extraction Solvent Extraction (e.g., Chloroform) liberation->extraction acid_base Acid-Base Extraction extraction->acid_base precipitation Precipitation of Alkaloid acid_base->precipitation crude_product Crude this compound precipitation->crude_product column_prep Column Preparation crude_product->column_prep sample_loading Sample Loading column_prep->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection analysis TLC Analysis fraction_collection->analysis pure_product Pure this compound analysis->pure_product

Caption: Overall workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Purification Yield cause1 Poor Extraction start->cause1 cause2 Degradation on Column start->cause2 cause3 Inefficient Elution start->cause3 solution1a Optimize Extraction Solvent/Time cause1->solution1a solution1b Ensure Complete Alkaloid Liberation cause1->solution1b solution2a Change Stationary Phase (e.g., Alumina) cause2->solution2a solution2b Check Compound Stability on TLC cause2->solution2b solution3a Adjust Mobile Phase Polarity cause3->solution3a solution3b Optimize Elution Gradient cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound purification.

References

Preventing degradation of Dichotomine A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dichotomine A during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored as a dry powder in a tightly sealed container, protected from light.[1] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize thermal degradation.[1] For short-term storage (up to one week) during active use, 2-8°C is acceptable.[1]

Q2: How does exposure to light affect the stability of this compound?

Like many indole (B1671886) alkaloids, this compound is susceptible to photolytic degradation. Exposure to light, particularly UV light, can induce chemical reactions that alter its structure and compromise its biological activity. Therefore, it is crucial to store this compound in an amber or opaque vial to protect it from light.[1]

Q3: What are the signs of this compound degradation?

Degradation of this compound can be indicated by a change in physical appearance, such as a color change of the powder, or by the appearance of additional peaks in analytical chromatograms (e.g., HPLC-UV).[2] A decrease in the peak area of the parent compound over time also signifies degradation.

Q4: Can I store this compound in solution?

Storing this compound in solution is not recommended for long periods. If necessary, prepare solutions fresh for each experiment. For short-term storage of solutions, aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1] Indole alkaloids in solution, can be unstable, with some showing significant degradation within 24 hours at ambient conditions.[2]

Q5: What solvents are suitable for dissolving this compound?

The choice of solvent will depend on the specific experimental requirements. For analytical purposes, HPLC-grade methanol (B129727) is often a suitable solvent for indole alkaloids.[2] For biological assays, anhydrous DMSO can be used to prepare stock solutions.[1] Always use high-purity, anhydrous solvents to minimize the risk of hydrolytic degradation.

Troubleshooting Guides

Issue: I observe unexpected peaks in my HPLC analysis of a freshly prepared this compound solution.

  • Possible Cause 1: Contaminated Solvent or Glassware. Impurities in the solvent or residues on glassware can introduce contaminants that appear as extra peaks.

    • Solution: Use fresh, HPLC-grade solvents and thoroughly clean all glassware before use.

  • Possible Cause 2: Rapid Onset of Degradation. Some indole alkaloids are highly unstable in certain solvents or under specific pH conditions.[3]

    • Solution: Analyze the sample immediately after preparation. Consider using a different, less reactive solvent if the problem persists.

Issue: The concentration of my this compound stock solution appears to have decreased over time.

  • Possible Cause 1: Degradation due to Improper Storage. Exposure to light, elevated temperatures, or oxygen can lead to the degradation of this compound.

    • Solution: Review the storage conditions of your stock solution. Ensure it is stored at -80°C, protected from light, and the container is tightly sealed. Purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation.[1]

  • Possible Cause 2: Adsorption to the Storage Container. Highly lipophilic compounds can sometimes adsorb to the surface of plastic storage vials.

    • Solution: Use low-adsorption microcentrifuge tubes or glass vials for storage.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterLong-Term StorageShort-Term Storage (≤ 1 week)In-Solution Storage
Temperature -20°C to -80°C[1]2°C to 8°C[1]-80°C[1]
Atmosphere Under inert gas (Argon or Nitrogen)[1]Tightly sealed containerPurge with inert gas[1]
Light Amber or opaque vial[1]Amber or opaque vial[1]Amber or opaque vial[1]
Form Dry Powder[1]Dry PowderAliquoted, single-use volumes
Moisture In a desiccator or with desiccant[1]Tightly sealed containerUse anhydrous solvents

Table 2: Example Data from a Forced Degradation Study of an Indole Alkaloid

Stress ConditionDurationAnalyte Remaining (%)Number of Degradants
Acid Hydrolysis (0.1N HCl) 24 hours83%[4]2
Alkali Hydrolysis (0.1N NaOH) 24 hours73%[4]3
Oxidative (3% H₂O₂) 24 hours83%[4]2
Thermal (80°C) 48 hours93%[4]1
Photolytic (UV light) 48 hours87%[4]2

Note: This table presents illustrative data based on typical forced degradation results for indole alkaloids and is not specific to this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent (e.g., HPLC-grade methanol) to a final concentration of 1 mg/mL.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the solution into a validated HPLC-UV system.

    • Record the peak area of the this compound parent peak. This will serve as the baseline.

  • Incubation:

    • Divide the remaining solution into several amber vials and store them under the desired test conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 12, and 24 hours), retrieve a vial from each storage condition.[2]

    • Allow the solution to equilibrate to room temperature and analyze by HPLC-UV.

    • Record the peak area of the this compound parent peak and note the appearance of any new peaks.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6]

  • Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject the solutions to the following stress conditions:[7]

    • Acid Hydrolysis: Add 0.1N HCl and incubate at 60°C for 24 hours.

    • Alkali Hydrolysis: Add 0.1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours. For solid-state thermal stress, place the powder in an oven at 80°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 48 hours. For solid-state photolytic stress, spread a thin layer of the powder in a petri dish and expose it to UV light.

  • Neutralization (for acid and alkali samples): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as HPLC-UV or LC-MS.[8]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the drug substance.[7]

Visualizations

cluster_storage This compound Storage Dichotomine_A This compound (Dry Powder) Degraded_Product Degraded Product Dichotomine_A->Degraded_Product Light, Heat, Oxygen

Caption: Factors leading to the degradation of this compound.

cluster_workflow Stability Study Workflow start Prepare this compound Solution initial_analysis Initial Analysis (T=0) by HPLC start->initial_analysis storage Store aliquots under different conditions (Temp, Light) initial_analysis->storage timepoint_analysis Analyze at specified time points storage->timepoint_analysis data_analysis Calculate % remaining and degradation rate timepoint_analysis->data_analysis end Determine Stability data_analysis->end

Caption: Experimental workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting Degradation start Suspected Degradation (e.g., color change, extra peaks) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution_prep Examine Solution Preparation (Solvent, Age) start->check_solution_prep improper_storage Improper Storage check_storage->improper_storage Non-compliant solution_instability Solution Instability check_solution_prep->solution_instability Issue identified correct_storage Action: Correct Storage (Store at -20°C to -80°C, protect from light) improper_storage->correct_storage fresh_solution Action: Use Freshly Prepared Solutions solution_instability->fresh_solution

Caption: A logical guide for troubleshooting this compound degradation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Dichotomine A and Dichotomine B

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally related phenolic derivatives, Dichotomine A and Dichotomine B, reveals distinct bioactivity profiles. While research into this compound's biological effects is limited, Dichotomine B has demonstrated weak anti-HIV-1 activity. This guide provides a comparative overview of their known bioactivities, supported by available data and experimental methodologies.

Introduction

This compound and Dichotomine B are two highly oxygenated phenolic derivatives first isolated from the fern Dicranopteris dichotoma.[1] These compounds, also referred to as Dichotomains A and B, share a common structural framework but exhibit differences in their functional groups, which likely contributes to their varying biological activities. This comparison focuses on the available scientific literature to provide researchers, scientists, and drug development professionals with a concise overview of their bioactivities.

Chemical Structures

The foundational step in comparing the bioactivity of this compound and Dichotomine B is understanding their molecular structures. Both compounds are complex phenolic derivatives. The exact stereochemistry of this compound has been determined by single-crystal X-ray diffraction.[1]

Comparative Bioactivity

Limited research has been conducted on the bioactivity of this compound. In contrast, Dichotomine B has been evaluated for its potential antiviral properties.

Anti-HIV-1 Activity of Dichotomine B

The primary reported bioactivity for Dichotomine B is its weak inhibitory effect against the Human Immunodeficiency Virus type 1 (HIV-1).[1] The study that first isolated these compounds reported this finding; however, detailed quantitative data such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) were not provided in the initial publication. Further research is required to quantify the potency of this anti-HIV-1 activity and to determine its mechanism of action.

Bioactivity of this compound

As of the latest available information, there is no significant bioactivity reported for this compound in the scientific literature. Further screening and biological assays are necessary to elucidate any potential therapeutic effects of this compound.

Data Summary

The following table summarizes the known bioactivity data for this compound and Dichotomine B.

CompoundBioactivityQuantitative Data (e.g., IC50, EC50)Source
This compound No significant activity reportedNot Applicable-
Dichotomine B Weak Anti-HIV-1 ActivityNot provided in the literature[1]

Experimental Protocols

To facilitate further research and verification of the reported bioactivity, a general protocol for an in vitro anti-HIV-1 assay is provided below. This protocol is based on standard methodologies used in the field for screening natural products.

In Vitro Anti-HIV-1 Assay (General Protocol)

This assay is designed to determine the ability of a compound to inhibit HIV-1 replication in a cell culture system.

1. Cell Culture and Virus Preparation:

  • Maintain a suitable host cell line (e.g., MT-4, CEM-SS) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB). The viral titer should be determined to ensure a consistent multiplicity of infection (MOI) for each experiment.

2. Cytotoxicity Assay:

  • Prior to the antiviral assay, determine the cytotoxicity of the test compounds (this compound and Dichotomine B) on the host cells.

  • Plate the cells in a 96-well plate and treat with serial dilutions of the compounds.

  • After a 72-hour incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Calculate the 50% cytotoxic concentration (CC50) for each compound.

3. Anti-HIV-1 Assay:

  • Seed the host cells in a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for a specified period.

  • Infect the cells with the HIV-1 stock at a predetermined MOI.

  • Include a positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (untreated, infected cells).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

4. Quantification of Viral Replication:

  • After the incubation period, quantify the extent of viral replication. This can be done through various methods:

    • p24 Antigen Capture ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: Measure the activity of the viral reverse transcriptase enzyme in the supernatant.

    • Syncytia Formation: For cell lines that form syncytia upon infection, count the number of syncytia in each well.

5. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental process for evaluating the anti-HIV activity of natural products, the following diagram is provided.

experimental_workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis compound_prep Prepare this compound & B Stock Solutions cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 compound_prep->cytotoxicity antiviral Anti-HIV-1 Assay compound_prep->antiviral cell_culture Culture Host Cells (e.g., MT-4) cell_culture->cytotoxicity cell_culture->antiviral virus_prep Prepare HIV-1 Viral Stock virus_prep->antiviral cytotoxicity->antiviral Use non-toxic concentrations quantification Quantify Viral Replication (p24 ELISA or RT Assay) antiviral->quantification calculation Calculate % Inhibition, IC50, and SI quantification->calculation

Caption: Experimental workflow for assessing the anti-HIV-1 activity of this compound and B.

Conclusion

The current body of scientific literature indicates a disparity in the known bioactivities of this compound and Dichotomine B. While Dichotomine B has shown preliminary evidence of weak anti-HIV-1 activity, further quantitative studies are essential to validate and characterize this effect. The bioactivity of this compound remains largely unexplored, presenting an opportunity for future research. The provided experimental protocol offers a framework for researchers to conduct further investigations into the antiviral potential of these and other natural products. A comprehensive understanding of the structure-activity relationship of these phenolic derivatives will require more extensive biological screening and mechanistic studies.

References

Dichotomine A and its β-Carboline Counterparts: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of dichotomines, a class of β-carboline alkaloids, with other prominent members of the β-carboline family, namely harmine, harmane, and harmaline. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Additionally, a diagram of the primary anti-inflammatory signaling pathway modulated by these alkaloids is included.

Introduction to β-Carboline Alkaloids

β-carboline alkaloids are a diverse group of naturally occurring and synthetic compounds characterized by a tricyclic indole (B1671886) structure. They are found in various plants, foods, and even within the human body. This class of alkaloids has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and neuroactive properties. This guide focuses on comparing a specific class of these alkaloids, the dichotomines, with the well-studied β-carbolines: harmine, harmane, and harmaline.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic effects of dichotomines, harmine, harmane, and harmaline.

Table 1: Anti-inflammatory Activity of β-Carboline Alkaloids
Compound/ClassAssayCell LineStimulantIC50 (µM)Reference(s)
DichotominesNitric Oxide (NO) Production InhibitionRAW 264.7LPS11.3 - 19.3[1]
HarmineNitric Oxide (NO) Production InhibitionRAW 264.7LPS~10[2]
HarmineMyeloperoxidase (MPO) Inhibition--0.26[3][4]
HarmalineMyeloperoxidase (MPO) Inhibition--0.08[3][4]

LPS: Lipopolysaccharide

Table 2: Cytotoxic Activity of β-Carboline Alkaloids against Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference(s)
HarmineHBL-100Breast32[5][6]
HarmineA549Lung106[5][6]
HarmineHT-29Colon45[5][6]
HarmineHCT-116Colon33[5][6]
HarmineHELACervical61[5][6]
HarmineHepG2Liver20.7[7]
HarmineSp2/O-Ag14Myeloma2.43 (µg/mL)[8]
HarmalineA2780 (24h)Ovarian300[9]
HarmalineA2780 (48h)Ovarian185[9]
HarmalineH1299Non-small-cell lung48.16[9]
HarmalineA549Lung67.9[9]
Harmaline4T1Breast144.21[9]
Harmane (Norharman)HeLaCervical5 (µg/mL)[10]
Harmane (Norharman)BGC-823Stomach5 (µg/mL)[10]

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and incubated for 24 hours.

2. Compound Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., dichotomines, harmine).

  • After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

3. Nitrite (B80452) Quantification using Griess Reagent:

  • After 24 hours of incubation with the test compound and LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[11][12][13]

  • An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The amount of nitrite is determined from a sodium nitrite standard curve.

4. Calculation of Inhibition:

  • The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-stimulated control wells.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allowed to adhere and grow for 24 hours.[14]

2. Compound Treatment:

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.[15][16]

4. Solubilization of Formazan:

  • The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the purple formazan crystals.[17]

5. Absorbance Measurement:

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[15]

6. Determination of IC50:

  • The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

  • The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Signaling Pathway

The anti-inflammatory effects of many β-carboline alkaloids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Several studies have shown that β-carboline alkaloids can inhibit the activation of the NF-κB pathway.[18][19] This inhibition is often achieved by targeting the IκB kinase (IKK) complex. By inhibiting IKK, these alkaloids prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates to Nucleus IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases b_carbolines β-Carboline Alkaloids (Dichotomines, Harmine, etc.) b_carbolines->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Regions iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) DNA->iNOS_COX2 Transcription NO_PGs NO, Prostaglandins (Inflammation) iNOS_COX2->NO_PGs Translation & Synthesis

Anti-inflammatory signaling pathway of β-carboline alkaloids.

References

A Comparative Analysis of Natural Extracts and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory research, novel compounds are persistently evaluated for their potential to offer safer and more effective therapeutic alternatives. This guide provides a comparative overview of the efficacy of extracts from marine and terrestrial flora, specifically Dictyota dichotoma and Cordia dichotoma, against established standard anti-inflammatory drugs. While the specific compound "Dichotomine A" is not prominently documented in existing scientific literature, the anti-inflammatory properties of extracts from these organisms offer valuable insights into their potential therapeutic applications.

This comparison is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding.

Comparative Efficacy Data

The anti-inflammatory efficacy of extracts from Dictyota dichotoma and Cordia dichotoma has been evaluated in various preclinical models. The following tables summarize the key quantitative findings in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac.

Table 1: In Vitro Anti-inflammatory Activity

This table outlines the inhibitory effects of a specific fraction from Dictyota dichotoma on key inflammatory mediators in a cellular model.

Compound/ExtractCell LineTargetKey Findings
CH₂Cl₂ fraction of D. dichotoma RAW 264.7 murine macrophagesNO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, IL-6Dose-dependent inhibition of LPS-induced NO and PGE₂ production.[1] Decreased expression of iNOS and COX-2 protein and mRNA.[1] Reduced mRNA expression of TNF-α, IL-1β, and IL-6.[1]
Standard NSAIDs (e.g., Diclofenac) VariousCOX-1, COX-2Primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[2][3]
Table 2: In Vivo Anti-inflammatory Activity

This table presents the results from a widely used animal model of inflammation, comparing the efficacy of Cordia dichotoma extracts with standard drugs.

Compound/ExtractModelDoseInhibition of Paw Edema (%)Standard DrugDoseInhibition of Paw Edema (%)
Methanolic Extract of C. dichotoma (MECD) Bark Carrageenan-induced rat paw edema250 mg/kg29.7%Indomethacin 5 mg/kg56%
Methanolic Extract of C. dichotoma (MECD) Bark Carrageenan-induced rat paw edema500 mg/kg48.6%[4][5]Indomethacin 5 mg/kg56%[4][5]
Ethanol Extract of C. dichotoma Seeds Carrageenan-induced rat paw edema500 mg/kgSignificant activity notedDiclofenac Sodium 10 mg/kgSignificant activity noted
Aqueous Extract of C. dichotoma Seeds Carrageenan-induced rat paw edema500 mg/kgSignificant activity noted[6]Diclofenac Sodium 10 mg/kgSignificant activity noted[6]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of the studied extracts are attributed to their modulation of critical signaling pathways involved in the inflammatory response. NSAIDs primarily inhibit COX enzymes, while these natural extracts exhibit a broader mechanism by targeting multiple mediators, including pro-inflammatory cytokines and enzymes like iNOS.

The diagram below illustrates the lipopolysaccharide (LPS)-induced pro-inflammatory signaling cascade in macrophages, a common pathway used to study anti-inflammatory agents.

Caption: LPS-induced inflammatory pathway and points of inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are standard models for assessing the anti-inflammatory properties of test compounds.

In Vitro Anti-inflammatory Assay Using RAW 264.7 Cells

This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells.

In_Vitro_Workflow cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis a 1. Culture RAW 264.7 cells b 2. Seed cells in plates (e.g., 1.0 x 10^6 cells/ml) a->b c 3. Pre-incubate cells for 18h b->c d 4. Treat with Test Extract or Standard Drug c->d e 5. Stimulate with LPS (1 µg/ml) d->e f 6. Incubate for 24h e->f g 7. Collect Supernatant f->g i 9. Lyse Cells f->i h 8. Measure NO (Griess Assay) & PGE₂ (ELISA) g->h j 10. Analyze Protein (Western Blot) & mRNA (RT-PCR) for iNOS, COX-2, Cytokines i->j

Caption: Workflow for in vitro anti-inflammatory screening.

Methodology Details:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test extract (e.g., fractions of D. dichotoma) for a specified period before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[1]

  • Analysis: After incubation, the cell supernatant is collected to measure the levels of nitric oxide (NO) and prostaglandin E2 (PGE₂). The cells are then lysed to extract protein and RNA for analysis of iNOS, COX-2, and cytokine expression via Western Blot and RT-PCR, respectively.[1]

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic animal model for evaluating acute inflammation.

Methodology Details:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Procedure: A pre-treatment of the test compound (e.g., C. dichotoma extract) or a standard drug (e.g., Indomethacin, Diclofenac Sodium) is administered orally or via intraperitoneal injection.[4][5][6] After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the rat's hind paw to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is then calculated by comparing the increase in paw volume in the treated groups to the control (vehicle-treated) group.[4][5]

References

Dichotomine B Demonstrates Potent Anti-Atrophic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dichotomine B, a natural compound isolated from Stellaria dichotoma, reveals its significant potential in mitigating muscle atrophy. Experimental data from in vitro and in vivo studies showcase its ability to preserve muscle cell size and suppress key molecular markers of muscle breakdown, positioning it as a promising candidate for further investigation in the development of therapeutics for muscle wasting conditions.

This guide provides a comparative overview of the anti-atrophic effects of Dichotomine B against other well-researched natural compounds, Resveratrol and Ursolic Acid. The data presented is derived from studies on dexamethasone-induced and starvation-induced muscle atrophy models.

Comparative Efficacy of Anti-Atrophic Compounds

The following table summarizes the quantitative data from studies on Dichotomine B, Resveratrol, and Ursolic Acid in the context of muscle atrophy. The primary model for in vitro comparison is the dexamethasone (B1670325) (DEX)-induced atrophy in C2C12 myotubes, a standard cellular model for studying muscle wasting.

CompoundModel SystemKey Efficacy ParametersQuantitative ResultsMechanism of Action
Dichotomine B DEX-induced C2C12 myotube atrophyMyotube Diameter, Fusion Index, Protein Expression- Significantly preserved myotube diameter.[1][2][3] - Increased fusion index compared to DEX treatment alone.[1][2][3] - Suppressed the upregulation of MuRF-1 and Atrogin-1.[1][2][3]Downregulation of atrophic biomarkers FoxO3a, MuRF-1, and Atrogin-1.[1][2][3]
Fasting-induced mouse modelMuscle Mass and Strength, Protein Expression- Preserved muscle mass and strength.[1][2] - Prevented the reduction of Myosin Heavy Chain (MHC) and suppressed Atrogin-1 induction.[4]Suppression of proteolysis pathways.[1][5]
Resveratrol TNF-α-induced C2C12 myotube atrophyProtein Expression, Signaling Pathway Modulation- Counteracted the hyperexpression of MAFbx and MuRF1.[6] - Reversed the decline in anabolic targets (Akt, mTOR, p70S6K).[6]Regulation of Akt/mTOR/FoxO1 signaling pathways.[6]
Cigarette smoke extract-induced C2C12 myotube atrophyMyotube Diameter, Protein Expression- Reversed the decrease in myotube diameter. - Decreased the mRNA and protein levels of MURF1 and MAFbx.[7]Inhibition of atrophy-related markers and inflammatory pathways.[7]
Ursolic Acid C2C12 myoblast differentiationMyogenic Differentiation, Gene Expression- Increased the number of myotubes and the fusion index.[8] - Induced the expression of MyoD and myogenin.[8]Potentiation of myogenic differentiation via the mTOR signaling pathway.[8]
High-fat diet-induced mouse modelMuscle Mass and Strength, Akt Activity- Increased grip strength and skeletal muscle weight.[9] - Increased Akt activity in skeletal muscle.[9]Enhancement of skeletal muscle insulin/IGF-I signaling.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

1. C2C12 Myoblast Culture and Differentiation:

  • Cell Line: Mouse C2C12 myoblasts.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.[10]

2. Dexamethasone-Induced Myotube Atrophy:

  • Induction: After successful differentiation, C2C12 myotubes are treated with dexamethasone (typically 10-100 µM) for 24-48 hours to induce atrophy.[11][12]

  • Treatment: The test compound (e.g., Dichotomine B) is co-administered with dexamethasone at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.

3. Measurement of Myotube Diameter:

  • Staining: Myotubes are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. They are then stained with an antibody against a muscle-specific protein, such as Myosin Heavy Chain (MHC), followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Images of the stained myotubes are captured using a fluorescence microscope.

  • Analysis: The diameter of the myotubes is measured at multiple points along their length using image analysis software such as ImageJ.[13][14] The average diameter is calculated for a significant number of myotubes per experimental condition.

4. Western Blot Analysis for Protein Expression:

  • Protein Extraction: Cells or muscle tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MuRF-1, Atrogin-1, Akt, mTOR, GAPDH as a loading control) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

5. Fasting-Induced Muscle Atrophy in Mice:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Induction: Muscle atrophy is induced by fasting the mice for 24-48 hours, with free access to water.[15][16]

  • Treatment: The test compound is administered orally or via injection during the fasting period.

  • Outcome Measures: At the end of the fasting period, muscle tissues (e.g., gastrocnemius, tibialis anterior) are harvested and weighed. Muscle strength can be assessed using a grip strength meter. The expression of atrophy-related proteins in the muscle tissue is analyzed by Western blotting.[15]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in muscle atrophy and the general workflow of the in vitro experiments.

muscle_atrophy_pathway cluster_atrophy_stimuli Atrophic Stimuli cluster_anabolic_pathway Anabolic Pathway cluster_catabolic_pathway Catabolic Pathway Dexamethasone Dexamethasone Fasting Fasting FoxO FoxO Fasting->FoxO TNF_alpha TNF-α TNF_alpha->FoxO IGF1_Insulin IGF-1/Insulin PI3K PI3K IGF1_Insulin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis MuRF1_MAFbx MuRF1/MAFbx (Atrogin-1) FoxO->MuRF1_MAFbx Ub_Proteasome Ubiquitin-Proteasome System MuRF1_MAFbx->Ub_Proteasome Protein_Degradation Protein Degradation (Muscle Atrophy) Ub_Proteasome->Protein_Degradation Resveratrol Resveratrol Resveratrol->Akt Activates Ursolic_Acid Ursolic Acid Ursolic_Acid->mTOR Activates Dichotomine_B Dichotomine_B Dichotomine_B->FoxO Inhibits

Caption: Key signaling pathways regulating muscle mass.

experimental_workflow Differentiation Induce Differentiation (2% Horse Serum) Atrophy_Induction Induce Atrophy (Dexamethasone) Differentiation->Atrophy_Induction Treatment Co-treatment with Dichotomine B / Comparators Atrophy_Induction->Treatment Analysis Analysis Treatment->Analysis Myotube_Diameter Myotube Diameter Measurement Analysis->Myotube_Diameter Western_Blot Western Blot for Atrophy Markers Analysis->Western_Blot End End: Data Interpretation Myotube_Diameter->End Western_Blot->End

Caption: In vitro experimental workflow.

References

A Researcher's Guide to Control Experiments for Bioassays of Dichotomine A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the bioactivity of novel compounds, the inclusion of appropriate controls is fundamental to the validity and interpretation of experimental results. This guide provides a comparative overview of essential control experiments for bioassays relevant to the reported activities of compounds derived from the marine brown algae Dictyota dichotoma and the related cyclic peptide, Dichotomine B. The focus is on cytotoxicity, antioxidant, antimicrobial, and anti-muscle atrophy assays.

Data Presentation: A Comparative Look at Bioactivity

The following tables summarize quantitative data from studies on Dictyota dichotoma extracts and Dichotomine B, comparing their performance against standard positive and negative controls.

Cytotoxicity Bioassay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Compound/Extract Cell Line IC50 (µg/mL) Positive Control Positive Control IC50 (µg/mL) Negative Control
Dictyota dichotoma Chloroform ExtractMCF-7 (Breast Cancer)1.93 ± 0.25DoxorubicinNot explicitly stated in the same studyDMSO (<0.1%)
Dictyota dichotoma Petroleum Ether ExtractMCF-7 (Breast Cancer)4.77 ± 0.51DoxorubicinNot explicitly stated in the same studyDMSO (<0.1%)
Dictyota dichotoma Ethyl Acetate ExtractHepG2 (Liver Cancer)5.06 ± 0.21DoxorubicinNot explicitly stated in the same studyDMSO (<0.1%)
Antioxidant Bioassay: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common antioxidant assay. The IC50 value is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Compound/Extract IC50 (µg/mL) Positive Control Positive Control IC50 (µg/mL) Negative Control
Dictyota dichotoma Methanolic Extract204.6 ± 8.3Ascorbic Acid~6.1Methanol
Dictyota dichotoma Ethanolic Extract120BHT40Ethanol
Antimicrobial Bioassay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Extract Microorganism MIC (µg/mL) Positive Control Positive Control Negative Control
Dictyota dichotoma Ethyl Acetate ExtractStaphylococcus aureus62.5GentamicinNot explicitly stated in the same studyDMSO
Dictyota dichotoma Ethyl Acetate ExtractBacillus subtilis125GentamicinNot explicitly stated in the same studyDMSO
Dictyota dichotoma Ethanolic ExtractBacillus subtilis10 mg/disc (Zone of Inhibition: 16 mm)Not specifiedNot specifiedEthanol
Muscle Atrophy Bioassay: Dexamethasone-Induced Atrophy in C2C12 Myotubes

This assay measures the diameter of muscle cells (myotubes) to assess atrophy. Dexamethasone is a glucocorticoid known to induce muscle wasting.

Treatment Myotube Diameter (% of Control) Positive Control for Atrophy Negative Control
Dichotomine B (Qualitative)Preserved myotube diameterDexamethasoneUntreated C2C12 myotubes
Dexamethasone (1 µM for 48h)~70% of controlDexamethasoneVehicle (0.1% ethanol)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioassays.

Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Dictyota dichotoma extract) and the positive control (e.g., Doxorubicin). A vehicle control (e.g., DMSO) should be used as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Antioxidant Assay Protocol (DPPH Radical Scavenging Assay)
  • Sample Preparation: Prepare various concentrations of the test compound (e.g., Dictyota dichotoma extract) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard to 100 µL of a 0.1 mM DPPH solution in methanol. A blank well should contain only the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Assay Protocol (Broth Microdilution for MIC)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound (e.g., Dictyota dichotoma extract) and a positive control antibiotic (e.g., Gentamicin) in a 96-well plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Muscle Atrophy Bioassay Protocol (Dexamethasone-Induced Atrophy in C2C12 Myotubes)
  • Cell Culture and Differentiation: Culture C2C12 myoblasts in a growth medium until they reach confluence. Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Treatment: Treat the differentiated myotubes with the test compound (e.g., Dichotomine B). For the positive control, treat with an atrophy-inducing agent like Dexamethasone (e.g., 1 µM). The negative control group should be treated with the vehicle.

  • Incubation: Incubate for a specified period (e.g., 24-48 hours).

  • Imaging: Capture images of the myotubes using a microscope.

  • Analysis: Measure the diameter of a significant number of myotubes (e.g., >100) for each treatment group using image analysis software.

  • Calculation: Calculate the average myotube diameter and express it as a percentage of the negative control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis Compound Dichotomine A / Extract Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antioxidant Antioxidant Assay (e.g., DPPH) Compound->Antioxidant Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial MuscleAtrophy Muscle Atrophy Assay (e.g., C2C12) Compound->MuscleAtrophy Controls Positive & Negative Controls Controls->Cytotoxicity Controls->Antioxidant Controls->Antimicrobial Controls->MuscleAtrophy Data Collect & Analyze Data (IC50, MIC, etc.) Cytotoxicity->Data Antioxidant->Data Antimicrobial->Data MuscleAtrophy->Data Comparison Compare with Controls Data->Comparison

Experimental workflow for bioassays.

muscle_atrophy_pathway cluster_stimulus Atrophic Stimuli cluster_inhibition Inhibitory Compound cluster_pathway Signaling Pathway Dexamethasone Dexamethasone FoxO FoxO Transcription Factors Dexamethasone->FoxO activates TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB activates DichotomineB Dichotomine B PI3K_Akt PI3K/Akt Pathway DichotomineB->PI3K_Akt may activate DichotomineB->FoxO inhibits PI3K_Akt->FoxO inhibits Atrogenes Atrogenes (MuRF1, Atrogin-1) FoxO->Atrogenes upregulates NFkB->Atrogenes upregulates Proteolysis Protein Degradation Atrogenes->Proteolysis promotes Atrophy Muscle Atrophy Proteolysis->Atrophy

Dexamethasone-induced muscle atrophy pathway.

antioxidant_pathway cluster_ROS Reactive Oxygen Species cluster_antioxidant Antioxidant Compound cluster_mechanism Mechanism of Action ROS Free Radicals (e.g., DPPH•) Donation Hydrogen/Electron Donation ROS->Donation accepts e- or H+ PhenolicCompound Phenolic Compounds (in Dictyota dichotoma) PhenolicCompound->Donation donates e- or H+ Neutralization Neutralized Radical Donation->Neutralization

Antioxidant mechanism of phenolic compounds.

A Comparative Guide to the Structure-Activity Relationship of Dichotomine Analogs and Related β-Carboline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Dichotomine B and related β-carboline alkaloids isolated from Stellaria dichotoma. Due to the limited availability of specific structure-activity relationship (SAR) studies on synthetic Dichotomine A or B analogs, this document focuses on comparing the bioactivities of naturally occurring compounds from Stellaria dichotoma to provide foundational SAR insights. The primary focus is on the anti-atrophic effects of Dichotomine B, with supplementary information on the anti-inflammatory properties of a broader range of β-carboline alkaloids from the same plant source.

Comparison of Bioactivity of Compounds from Stellaria dichotoma

Recent studies on the constituents of Stellaria dichotoma have identified Dichotomine B as a potent agent against skeletal muscle atrophy. The following table summarizes the qualitative and quantitative data on the anti-atrophic and anti-inflammatory activities of various compounds isolated from this plant.

CompoundStructureBioactivityQuantitative Data (IC50)Source
Dichotomide III β-carboline alkaloidAnti-inflammatory19.3 µM (NO inhibition)[1][2]
Dichotomide IV β-carboline alkaloidAnti-inflammatory11.3 µM (NO inhibition)[1][2]
Dichotomine B β-carboline alkaloidAnti-atrophic, Anti-inflammatory13.5 µM (NO inhibition)[1][2][3][4]
Stellarine C β-carboline alkaloidAnti-inflammatory13.2 µM (NO inhibition)[1][2]
1-acetyl-β-carboline β-carboline alkaloidAnti-inflammatory14.1 µM (NO inhibition)[1][2]

Note: The anti-atrophic activity of Dichotomine B was identified as the most potent among the five compounds isolated in the primary study, although specific IC50 values for its anti-atrophic effects were not provided in the same manner as for anti-inflammatory activity.[3][4]

Structure-Activity Relationship (SAR) Insights

  • Anti-inflammatory Activity: The β-carboline scaffold is a key feature for the observed anti-inflammatory activity, with various substitutions on the core structure influencing the potency of nitric oxide (NO) inhibition. Dichotomide IV, with an IC50 of 11.3 µM, demonstrates the highest potency among the tested compounds, suggesting that its specific substitution pattern is favorable for this activity.[1][2]

  • Anti-atrophic Activity: Dichotomine B was identified as the most abundant and bioactive compound from the Stellaria dichotoma root extract in preventing dexamethasone-induced muscle atrophy.[3][4] While a detailed SAR for a series of analogs is not yet available, the potent activity of Dichotomine B suggests that its unique structural features are crucial for its anti-atrophic effects. Future studies involving the synthesis of Dichotomine B derivatives are anticipated to elucidate the specific functional groups responsible for its biological effects.[3]

Experimental Protocols

3.1. Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This in vitro assay is a standard method for screening compounds for their potential to prevent muscle atrophy.

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency. The differentiation medium is changed every two days for 5-7 days.

  • Induction of Atrophy and Treatment: Differentiated myotubes are treated with dexamethasone (B1670325) (DEX) to induce atrophy. Test compounds, such as Dichotomine B, are co-administered with DEX. A vehicle control (DMSO) and a DEX-only control are included.

  • Analysis of Myotube Diameter: After the treatment period, myotubes are fixed and stained (e.g., with an anti-myosin heavy chain antibody). The diameter of the myotubes is measured using imaging software. A significant preservation of myotube diameter in the presence of the test compound compared to the DEX-only control indicates anti-atrophic activity.[3][4]

  • Western Blot Analysis: Protein expression levels of key atrophic biomarkers such as FoxO3a, MuRF-1, and Atrogin-1 are quantified by Western blot to investigate the mechanism of action.[3][4]

3.2. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specified period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Measurement of Nitrite (B80452): The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated wells to that in the LPS-stimulated wells without compound treatment. IC50 values are then determined.[1][2]

Signaling Pathway

Dichotomine B in the Prevention of Muscle Atrophy

Dichotomine B has been shown to suppress key biomarkers in the muscle atrophy signaling pathway.[3][4] The diagram below illustrates the proposed mechanism of action where Dichotomine B inhibits the signaling cascade that leads to muscle protein degradation.

MuscleAtrophyPathway cluster_stimulation Atrophy Stimuli cluster_signaling Signaling Cascade cluster_ubiquitination Ubiquitin-Proteasome System cluster_outcome Cellular Outcome Dexamethasone Dexamethasone Akt Akt Dexamethasone->Akt inhibits Starvation Starvation Starvation->Akt inhibits FoxO3a FoxO3a Akt->FoxO3a inhibits MuRF-1 MuRF-1 FoxO3a->MuRF-1 activates Atrogin-1 Atrogin-1 FoxO3a->Atrogin-1 activates Protein Degradation Protein Degradation MuRF-1->Protein Degradation Atrogin-1->Protein Degradation Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy Dichotomine B Dichotomine B Dichotomine B->FoxO3a inhibits Dichotomine B->MuRF-1 inhibits Dichotomine B->Atrogin-1 inhibits

Caption: Dichotomine B signaling pathway in muscle atrophy.

Conclusion

While the direct synthesis and SAR evaluation of this compound and its analogs remain an area for future investigation, the current body of research on naturally occurring β-carboline alkaloids from Stellaria dichotoma provides a valuable starting point. Dichotomine B has emerged as a promising lead compound for the development of therapeutics for muscle atrophy, with a clear mechanism of action involving the inhibition of the FoxO3a/MuRF-1/Atrogin-1 pathway. The anti-inflammatory activity of related alkaloids further underscores the therapeutic potential of this chemical class. Further synthesis and biological evaluation of Dichotomine B analogs are necessary to establish a comprehensive SAR and to optimize the potency and drug-like properties of these compounds.

References

Independent Verification of Dichotomine A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported cytotoxic agent Dichotomine A with established alternatives, supported by experimental data and detailed methodologies. Due to the limited direct research on the specific molecular mechanism of this compound, this guide presents a putative mechanism based on the activities of similar cyclic peptides isolated from Stellaria dichotoma and other natural sources.

Executive Summary

This compound, a cyclic hexapeptide isolated from Stellaria dichotoma, has been identified as possessing cell growth inhibitory properties. While its precise molecular target remains to be fully elucidated, the broader family of dichotomins and other cytotoxic cyclic peptides suggest a mechanism likely involving the induction of apoptosis. This guide compares this putative mechanism with two well-characterized chemotherapeutic agents, Cisplatin and Paclitaxel, providing a framework for independent verification and further investigation.

Comparison of Mechanisms of Action

This compound's cell growth inhibitory effects are likely mediated through the induction of programmed cell death, or apoptosis. This is a common mechanism for cytotoxic cyclic peptides.[1] For comparison, two widely used chemotherapy drugs with distinct mechanisms are presented:

  • This compound (Putative Mechanism): As a cyclic peptide, this compound may exert its cytotoxic effects by perturbing cell membrane integrity, inhibiting key enzymes involved in cell proliferation, or triggering the intrinsic apoptotic pathway. The latter often involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute apoptosis.[1]

  • Cisplatin: This platinum-based drug acts by cross-linking DNA, primarily at the N7 position of purine (B94841) bases.[2] These DNA adducts interfere with DNA replication and repair, ultimately triggering apoptosis.[2][3]

  • Paclitaxel: A member of the taxane (B156437) family, paclitaxel's mechanism involves the stabilization of microtubules. This prevents the normal dynamic instability of microtubules required for chromosome segregation during mitosis, leading to cell cycle arrest and apoptosis.

Quantitative Data Comparison

The following table summarizes the cytotoxic potential of this compound's chemical class (cyclic peptides) and the comparative drugs, Cisplatin and Paclitaxel, using the half-maximal inhibitory concentration (IC50) as a metric. Lower IC50 values indicate greater potency.

Compound/DrugChemical ClassTarget Cell Line(s)IC50 Value (µM)Reference(s)
Cyclic Peptides (Representative)Cyclic PeptideVarious Cancer Cells2.1 - >50
CisplatinPlatinum ComplexVarious Cancer CellsVaries widely
PaclitaxelTaxaneVarious Cancer CellsVaries widely

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and control compounds for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with IC50 concentrations of this compound and controls for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Signaling Pathway Diagrams

Dichotomine_A_Mechanism Putative Mechanism of Action of this compound Dichotomine_A This compound (Cyclic Peptide) Cell_Membrane Cell Membrane Perturbation Dichotomine_A->Cell_Membrane Mitochondrion Mitochondrion Dichotomine_A->Mitochondrion Apoptosis Apoptosis Cell_Membrane->Apoptosis Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Putative apoptotic pathway induced by this compound.

Cisplatin_Mechanism Mechanism of Action of Cisplatin Cisplatin Cisplatin Cell_Entry Cellular Uptake Cisplatin->Cell_Entry DNA Nuclear DNA Cell_Entry->DNA DNA_Adducts DNA Cross-linking DNA->DNA_Adducts Binding to Purines Replication_Block Replication Inhibition DNA_Adducts->Replication_Block DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis Apoptosis Replication_Block->Apoptosis DNA_Damage_Response->Apoptosis

Caption: DNA damage-induced apoptosis by Cisplatin.

Paclitaxel_Mechanism Mechanism of Action of Paclitaxel Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Microtubule stabilization and mitotic arrest by Paclitaxel.

Experimental Workflow Diagrams

MTT_Assay_Workflow MTT Cell Viability Assay Workflow cluster_steps Experimental Steps step1 1. Seed Cells in 96-well plate step2 2. Add this compound & Controls step1->step2 step3 3. Incubate (24-72h) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (4h) step4->step5 step6 6. Solubilize Formazan step5->step6 step7 7. Measure Absorbance (570nm) step6->step7 step8 8. Calculate IC50 step7->step8

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_steps Experimental Steps step1 1. Treat Cells with This compound step2 2. Harvest & Wash Cells step1->step2 step3 3. Resuspend in Binding Buffer step2->step3 step4 4. Stain with Annexin V & PI step3->step4 step5 5. Incubate (15 min) step4->step5 step6 6. Analyze by Flow Cytometry step5->step6 step7 7. Quantify Apoptotic Cells step6->step7

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

References

A Comparative Analysis of Dichotomine Alkaloids from Stellaria dichotoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of β-carboline alkaloids isolated from Stellaria dichotoma var. lanceolata, focusing on their anti-inflammatory properties. The information is compiled from peer-reviewed research to facilitate further investigation and drug discovery efforts.

Introduction to Dichotomine Alkaloids

Stellaria dichotoma, a plant used in traditional medicine, is a rich source of various bioactive compounds, including a notable class of β-carboline alkaloids. These alkaloids have garnered scientific interest for their potential therapeutic applications. Research has led to the isolation and characterization of numerous dichotomine-related compounds, with studies beginning to unveil their biological activities.

Comparative Biological Activity

A key area of investigation for Dichotomine alkaloids is their anti-inflammatory potential. A comparative study on a series of these compounds has provided quantitative data on their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.

Anti-inflammatory Activity

A study investigating the chemical constituents of the roots of Stellaria dichotoma var. lanceolata resulted in the isolation of 21 β-carboline alkaloids.[1][2][3] Among these, five compounds were evaluated for their anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. All tested compounds demonstrated significant inhibitory effects, with IC50 values ranging from 11.3 to 19.3 μM.[1][2]

Table 1: Inhibition of NO Production by Dichotomine Alkaloids in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 (μM)
Dichotomide III19.3
Dichotomide IV11.3
Dichotomide V15.0
Dichotomide VI17.5
Dichotomine E13.8

Data sourced from Chen et al., 2010.[1]

Cytotoxicity and Antiviral Activity

Currently, there is a lack of publicly available comparative data on the cytotoxicity and antiviral activities of the specific Dichotomine alkaloids listed above. While extracts of Stellaria dichotoma have been noted for anti-cancer properties, specific IC50 values for dichotomides III-VI and dichotomine E against various cell lines are not detailed in the reviewed literature.[4] Similarly, no specific antiviral studies on these compounds were identified. This represents a significant gap in the understanding of their biological activity profile and an area for future research.

Signaling Pathway Analysis

Recent research has begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of Dichotomine alkaloids. Specifically, Dichotomine B, a β-carboline alkaloid also isolated from Stellaria dichotoma, has been shown to attenuate neuroinflammatory responses by modulating the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)-mTOR signaling pathway.[5] TLR4/MyD88 is a critical upstream pathway that leads to the activation of NF-κB, a key transcription factor in the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway for Dichotomine B's anti-inflammatory action.

G cluster_0 Proposed Anti-inflammatory Signaling Pathway of Dichotomine B LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 mTOR mTOR MyD88->mTOR Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) mTOR->Inflammation DichotomineB Dichotomine B DichotomineB->TLR4 DichotomineB->MyD88 DichotomineB->mTOR

Caption: Dichotomine B inhibits inflammation via the TLR4/MyD88-mTOR pathway.

Experimental Protocols

The following is a detailed methodology for the nitric oxide (NO) production inhibition assay, a key experiment for evaluating the anti-inflammatory activity of the Dichotomine alkaloids.

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Plating:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[1]

2. Compound Treatment and Stimulation:

  • The following day, the culture medium is replaced with fresh medium.

  • Cells are pre-treated with various concentrations of the test compounds (Dichotomine alkaloids) for a specified period (e.g., 1 hour).

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[1][6] A vehicle control (e.g., DMSO) is also included.

3. Measurement of Nitrite (B80452) Concentration:

  • After a 24-hour incubation period with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[1][2]

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (typically a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[1]

  • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

  • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[1][6]

4. Data Analysis:

  • A standard curve is generated using known concentrations of sodium nitrite.

  • The amount of nitrite in the samples is calculated from the standard curve.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.

5. Cell Viability Assay:

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.[1]

  • Cells are treated with the same concentrations of the test compounds and LPS.

  • After the incubation period, MTT reagent is added to the wells and incubated for 3-4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage relative to the control group.

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_1 Experimental Workflow for NO Production Inhibition Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Dichotomine alkaloids A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Caption: Workflow of the NO production inhibition assay in RAW 264.7 cells.

References

Assessing the Specificity of Dichotomine A's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine A, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma, belongs to a class of compounds known for a wide spectrum of biological activities. Preliminary studies on extracts from Stellaria dichotoma containing this compound have indicated potential anti-allergic and anti-inflammatory properties. However, a detailed understanding of its specific molecular targets is crucial for its development as a therapeutic agent. This guide provides a framework for assessing the biological target specificity of this compound, comparing its potential targets with established inhibitors, and offering detailed experimental protocols for its characterization.

While specific quantitative data on the binding affinity and inhibitory concentrations of this compound are not yet publicly available, this guide outlines the methodologies to generate such data and provides a comparative context based on the known activities of β-carboline alkaloids.

Potential Biological Targets of β-Carboline Alkaloids

β-carboline alkaloids are known to interact with a diverse range of biological targets. Based on the activities of this compound class, the primary potential targets for this compound include:

  • Enzymes:

    • Cyclin-Dependent Kinases (CDKs)

    • Topoisomerases

    • Monoamine Oxidases (MAO-A and MAO-B)

  • Receptors:

  • Other:

    • DNA (via intercalation)

Furthermore, studies on extracts of Stellaria dichotoma containing this compound have shown inhibition of β-hexosaminidase release, suggesting an interaction with the signaling pathways that govern mast cell degranulation.

Comparative Analysis of Potential Targets

To assess the specificity of this compound, its activity should be compared against well-characterized inhibitors of its potential targets. The following table summarizes these potential targets and established comparator compounds.

Potential Target Class Specific Target Example Function Comparator Compound(s) Typical Assay for Activity
Cyclin-Dependent Kinases CDK1, CDK2, CDK5Cell cycle regulation, Neuronal functionRoscovitine, FlavopiridolKinase Inhibition Assay (e.g., ADP-Glo)
Topoisomerases Topoisomerase I, Topoisomerase IIDNA replication and transcriptionCamptothecin (Top I), Etoposide (Top II)DNA Relaxation/Cleavage Assay
Monoamine Oxidases MAO-A, MAO-BNeurotransmitter metabolismHarmine (MAO-A), Selegiline (MAO-B)MAO Activity Assay (e.g., fluorometric)
Benzodiazepine Receptors GABAA Receptor BZ siteNeuronal inhibitionDiazepam, FlumazenilRadioligand Binding Assay
Serotonin Receptors 5-HT1A, 5-HT2A, etc.NeurotransmissionSerotonin, Ketanserin (5-HT2A)Radioligand Binding Assay, Functional Assay
Mast Cell Degranulation IgE-mediated signalingAllergic responseKetotifen, Cromolyn Sodiumβ-Hexosaminidase Release Assay

Experimental Protocols

To quantitatively assess the biological target specificity of this compound, a series of in vitro assays are required. Below are detailed methodologies for key experiments.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a panel of cyclin-dependent kinases (CDKs).

Methodology: ADP-Glo™ Kinase Assay

  • Reagents and Materials:

    • Recombinant human CDK enzymes (e.g., CDK1/CycB, CDK2/CycA, CDK5/p25)

    • Substrate peptide (e.g., Histone H1 for CDKs)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound and comparator compounds (e.g., Roscovitine)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound and comparator compounds in DMSO, followed by dilution in assay buffer.

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of a solution containing the CDK enzyme and substrate peptide in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Topoisomerase I Inhibition Assay

Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.

Methodology: DNA Relaxation Assay

  • Reagents and Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • This compound and comparator compound (e.g., Camptothecin)

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

    • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

    • Agarose (B213101) gel (1%) and electrophoresis equipment

    • Ethidium (B1194527) bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or Camptothecin.

    • Add human Topoisomerase I to each tube to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding the stop solution/loading dye.

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis:

    • Quantify the band intensities for the supercoiled and relaxed DNA.

    • Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on MAO-A and MAO-B activity.

Methodology: Fluorometric Assay

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine (B1673886) or tyramine)

    • Horseradish peroxidase (HRP)

    • Amplex® Red reagent (or similar fluorogenic probe)

    • This compound and comparator compounds (e.g., Harmine for MAO-A, Selegiline for MAO-B)

    • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

    • 96-well black plates

  • Procedure:

    • In a 96-well black plate, add assay buffer, Amplex® Red reagent, and HRP.

    • Add varying concentrations of this compound or comparator compounds.

    • Add the MAO-A or MAO-B enzyme to the respective wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the MAO substrate.

    • Measure the fluorescence intensity at timed intervals (e.g., every minute for 20 minutes) using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time plot).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for benzodiazepine and serotonin receptors.

Methodology: Radioligand Competition Binding Assay

  • Reagents and Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK cells transfected with the receptor gene, or from rat brain tissue)

    • Radioligand specific for the target receptor (e.g., [³H]Flumazenil for BZR, [³H]Ketanserin for 5-HT2A)

    • This compound and unlabeled comparator compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Diazepam)

    • Glass fiber filters and a cell harvester

    • Scintillation fluid and a scintillation counter

  • Procedure:

    • In test tubes, combine the cell membrane preparation, radioligand, and varying concentrations of this compound or the comparator compound in assay buffer.

    • Include tubes for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled ligand).

    • Incubate at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay

Objective: To evaluate the inhibitory effect of this compound on the release of β-hexosaminidase from mast cells.

Methodology: β-Hexosaminidase Release Assay

  • Reagents and Materials:

    • Rat Basophilic Leukemia (RBL-2H3) cells

    • Cell culture medium (e.g., MEM with 10% FBS)

    • Anti-DNP IgE

    • DNP-HSA (antigen)

    • This compound and comparator compounds

    • Tyrode's buffer

    • Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide)

    • Stop solution (e.g., sodium carbonate buffer)

    • 96-well plates

    • Spectrophotometer

  • Procedure:

    • Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.

    • Wash the cells with Tyrode's buffer.

    • Pre-incubate the cells with varying concentrations of this compound or comparator compounds for 30 minutes at 37°C.

    • Induce degranulation by adding DNP-HSA. Include controls for spontaneous release (no antigen) and total release (with a cell-lysing agent like Triton X-100).

    • Incubate for 1 hour at 37°C.

    • Transfer an aliquot of the supernatant to a new plate.

    • Add the substrate solution and incubate for 1 hour at 37°C.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition, normalized to the total release.

    • Calculate the percentage of inhibition of release for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Target Specificity Assessment

G cluster_0 Compound Preparation cluster_1 Primary Screening (Broad Panel) cluster_2 Hit Identification & Validation cluster_3 Mechanism of Action Studies DichotomineA This compound Stock Solution SerialDilutions Serial Dilutions DichotomineA->SerialDilutions KinasePanel Kinase Panel Assay SerialDilutions->KinasePanel Test Compound ReceptorPanel Receptor Binding Panel SerialDilutions->ReceptorPanel Test Compound EnzymePanel Other Enzyme Assays (Topoisomerase, MAO) SerialDilutions->EnzymePanel Test Compound DataAnalysis Data Analysis (IC50 Determination) KinasePanel->DataAnalysis ReceptorPanel->DataAnalysis EnzymePanel->DataAnalysis HitValidation Hit Confirmation (Dose-Response) DataAnalysis->HitValidation Selectivity Selectivity Profiling HitValidation->Selectivity CellBasedAssay Cell-Based Functional Assays (e.g., Degranulation) HitValidation->CellBasedAssay Confirmed Hit MoA Elucidation of MoA Selectivity->MoA CellBasedAssay->MoA G cluster_0 Mast Cell Membrane cluster_1 Intracellular Signaling Cascade IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Lyn Lyn Kinase FcεRI->Lyn Activation Antigen Antigen Antigen->IgE Cross-linking Syk Syk Kinase Lyn->Syk Phosphorylation PLCγ PLCγ Syk->PLCγ Activation IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine & β-Hexosaminidase Release) Ca_release->Degranulation PKC->Degranulation DichotomineA This compound (Hypothesized Inhibition) DichotomineA->Syk Inhibits? DichotomineA->PLCγ Inhibits? DichotomineA->Ca_release Inhibits?

Safety Operating Guide

Navigating the Disposal of Specialized Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Crucial First Step: Accurate Chemical Identification

The most critical step preceding any handling or disposal is the unequivocal identification of the chemical. In cases like "Dichotomine A," where search results yield information for similarly named but distinct compounds such as "Dictamine," "Dicyclomine," or "Dichloromethane," it is imperative to verify the exact chemical name and Chemical Abstracts Service (CAS) number. The Safety Data Sheet (SDS) is the primary source for this information.

General Step-by-Step Disposal Protocol for Undocumented Compounds

When a specific disposal protocol is not provided with the chemical, the following steps should be taken in consultation with your institution's Environmental Health and Safety (EHS) office.

  • Locate the Safety Data Sheet (SDS): The SDS is the most important document for chemical safety and disposal. If you do not have a physical copy, request it from the manufacturer or supplier. The SDS will contain sections on hazards, handling, storage, and disposal.

  • Identify and Understand the Hazards: Review the hazard statements in the SDS. As an example, the hazardous properties for a compound like Dictamine are summarized below. This is the type of information you must find for your specific chemical of interest.

PropertyData
Molecular Formula C₁₂H₉NO₂
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[1]
Primary Routes of Exposure Ingestion, skin contact, eye contact.[1]
  • Waste Segregation and Containment: Based on the hazards identified in the SDS, the waste must be segregated.

    • Solid Waste: Collect solid chemical waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Liquid Waste: Collect liquid waste containing the chemical in a sealed, leak-proof container. If the solvent is flammable, an appropriate safety can should be used.

    • Sharps: Any sharps contaminated with the chemical, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container.

  • Proper Labeling of Waste Containers: All hazardous waste containers must be labeled in accordance with regulatory standards. The label should include:

    • The words "Hazardous Waste."

    • The full, correct chemical name.

    • The concentration and composition of the waste.

    • The associated hazards (e.g., "Toxic," "Irritant").[1]

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Storage of Hazardous Waste: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and have secondary containment to manage any potential leaks.[1]

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS office is the definitive authority on hazardous waste disposal. Contact them to arrange for the pickup and disposal of the waste. Do not attempt to dispose of chemical waste down the drain or in the standard trash. [1] High-temperature incineration is a common and preferred method for the disposal of many toxic organic compounds.

Experimental Workflow for Chemical Disposal Determination

The following diagram illustrates the logical steps a researcher should follow when faced with disposing of a laboratory chemical.

start Start: Chemical Waste for Disposal sds Obtain Safety Data Sheet (SDS) for the specific chemical start->sds hazards Identify Hazards (Toxicity, Reactivity, Flammability) from SDS sds->hazards ehs_consult Consult Institutional EHS Office for Specific Guidance hazards->ehs_consult segregate Segregate Waste (Solid, Liquid, Sharps) ehs_consult->segregate Follow EHS Instructions label_waste Label Waste Container Correctly segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Workflow for determining the proper disposal procedure for a laboratory chemical.

By adhering to this structured approach and working closely with the institutional EHS office, researchers can ensure the safe and compliant disposal of all chemical waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocols for Dichotomine A

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides crucial safety and logistical information for the handling and disposal of Dichotomine A, ensuring a secure laboratory environment.

Due to the limited availability of specific safety data for this compound, a comprehensive analysis of its hazards is not currently possible. The information presented here is based on general best practices for handling novel chemical compounds of unknown toxicity. It is imperative to treat this compound as potentially hazardous until more definitive data becomes available.

Immediate Safety and Handling

All personnel must adhere to strict safety protocols when working with this compound. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications and Use
Eye Protection Chemical safety goggles or a full-face shield.Must be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Gloves should be inspected for integrity before each use and changed frequently.
Body Protection A laboratory coat or a chemical-resistant apron.Should be fully buttoned to provide maximum coverage.
Respiratory Protection A fume hood or a respirator with appropriate cartridges.To be used when there is a risk of generating aerosols or dust.

Step-by-Step Handling and Disposal Protocol

A systematic approach to handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel. The following workflow outlines the necessary steps for the safe management of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: this compound Waste Disposal

  • Waste Identification and Segregation : All materials contaminated with this compound, including glassware, pipette tips, and consumables, must be treated as hazardous waste. Segregate waste into solid and liquid streams in dedicated, clearly labeled containers.

  • Waste Collection and Containment :

    • Solid Waste : Collect in a puncture-resistant container with a secure lid.

    • Liquid Waste : Collect in a leak-proof, chemical-resistant container. Ensure the container is compatible with the solvents used.

  • Labeling of Waste Containers : All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated potential hazards (e.g., "Toxic," "Irritant"). The date of accumulation and the name of the responsible researcher should also be included.

  • Storage of Hazardous Waste : Store sealed and labeled containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Utilize secondary containment to prevent spills.

  • Final Disposal Method : The recommended method for the disposal of unknown organic compounds is high-temperature incineration by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to coordinate pickup and disposal.

By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and compliant laboratory environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.